Pharmacological profile of (R)-N-methylcoclaurinium and its derivatives
The following technical guide details the pharmacological profile of (R)-N-methylcoclaurinium , distinguishing between its protonated tertiary amine form and its quaternary ammonium derivatives. Technical Guide for Drug...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the pharmacological profile of (R)-N-methylcoclaurinium , distinguishing between its protonated tertiary amine form and its quaternary ammonium derivatives.
Technical Guide for Drug Development & Application Scientists
Executive Summary
(R)-N-methylcoclaurinium refers to the cationic species of the benzylisoquinoline alkaloid (R)-N-methylcoclaurine. Pharmacologically, this moiety serves as a "chameleon" scaffold where subtle structural modifications—specifically the degree of nitrogen methylation and the oxidation state of the benzyl pendant—drastically shift the biological target profile.
While the demethylated precursor (Higenamine ) is a potent
-adrenergic agonist , the N-methylated species ((R)-N-methylcoclaurine) exhibits selective -adrenoceptor antagonism . Further methylation to the permanent quaternary ammonium salt (Magnocurarine ) abolishes adrenergic activity in favor of nicotinic acetylcholine receptor (nAChR) antagonism (neuromuscular blockade).
This guide dissects these structure-activity relationships (SAR), detailing the mechanistic pathways, experimental validation protocols, and therapeutic implications of the (R)-N-methylcoclaurinium class.
Chemical Identity & Physicochemical Profile[1][2][3][4]
The core structure is a 1-benzyl-1,2,3,4-tetrahydroisoquinoline.[1] The "coclaurinium" nomenclature typically denotes the protonated cation at physiological pH or the quaternary salt.
(R)-Enantiomer (Note: The (S)-enantiomer is the primary biosynthetic intermediate in the reticuline pathway; the (R)-enantiomer is found in Cyclea and Nelumbo species).
Cationic State
Protonated Tertiary Amine: pKa ~8.5–9.0 (Predominant species at pH 7.4). Quaternary Ammonium: N,N-dimethyl derivative (Magnocurarine).
Solubility
Soluble in DMSO, Methanol; Salts (Chloride/Triflate) soluble in aqueous buffers.
Key Moiety
The C1-chiral center dictates receptor fit; the catechol-like substitution pattern (OH/OMe) governs adrenergic affinity.
Pharmacodynamics & Mechanism of Action
The pharmacological output of (R)-N-methylcoclaurinium derivatives is strictly defined by the N-substitution status.
Profile A:
-Adrenoceptor Antagonism
Primary Ligand: (R)-N-methylcoclaurine (Protonated Tertiary Amine)
Unlike its precursor Higenamine, N-methylation introduces steric bulk that hinders fit into the
-agonist pocket, shifting selectivity toward the -adrenergic receptor as an antagonist.
Mechanism: Competitive blockade of presynaptic
-autoreceptors.
Signaling Effect:
Blocks the negative feedback loop of Norepinephrine (NE) release.
Prevents
protein activation.
Result: Increased synaptic concentration of NE and Acetylcholine (if heteroreceptors are blocked).
Therapeutic Relevance: Potential utility in metabolic regulation (lipolysis) and antidepressant activity, though less potent than yohimbine.
Primary Ligand: Higenamine (Demethyl derivative)
Included for SAR contrast. The lack of the N-methyl group allows deep penetration into the orthosteric site of the
-AR.
Mechanism: Agonist binding stabilizes the active receptor conformation.[2]
The following DOT diagram illustrates how chemical modifications switch the pharmacological target from Beta-agonist to Alpha-antagonist to nAChR-antagonist.
Caption: SAR progression showing the functional switch from adrenergic agonism to antagonism and finally neuromuscular blockade based on nitrogen substitution.
Experimental Protocols
To validate the profile of (R)-N-methylcoclaurinium derivatives, the following self-validating protocols are recommended.
Radioligand Binding Assay (Alpha-2 Selectivity)
Objective: Determine the affinity constant (
) for -AR vs -AR.
Preparation:
Source: CHO cells stably expressing human
-AR.
Membrane Prep: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4), centrifuge at 40,000 x g. Resuspend pellet.
Incubation:
Radioligand: [3H]-RX821002 (Specific
antagonist, 2 nM).
Competitor: (R)-N-methylcoclaurine (10^-9 M to 10^-4 M).
Non-specific Binding: Define with 10 µM Phentolamine.
Incubate for 60 min at 25°C.
Termination:
Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
Analysis:
Measure radioactivity via liquid scintillation counting.
Calculate
and convert to using the Cheng-Prusoff equation: .
Functional Organ Bath Assay (Guinea Pig Trachea)
Objective: Distinguish between Agonist (Relaxation) and Antagonist (Blockade) activity.
Tissue Prep: Isolate guinea pig tracheal rings. Suspend in Krebs-Henseleit solution at 37°C, oxygenated with 95% O2 / 5% CO2.
Pre-contraction: Induce stable contraction with Carbachol (1 µM) or Histamine.
Agonist Mode (Test for Higenamine-like activity):
Add cumulative concentrations of test compound.
Positive Control: Isoprenaline.
Observation: Dose-dependent relaxation indicates
agonism.
Antagonist Mode (Test for N-methylcoclaurine activity):
Incubate tissue with (R)-N-methylcoclaurine (1 µM) for 20 min.
Construct cumulative concentration-response curve for Clonidine (
agonist) or Isoprenaline ( agonist).
Observation: Rightward shift of the agonist curve (Schild plot analysis) confirms antagonism.
Signaling Pathway Visualization
The diagram below details the divergent signaling pathways activated or blocked by these derivatives.
Caption: Mechanistic divergence: Alpha-2 blockade disinhibits NE release, while Beta-2 agonism drives cAMP-mediated relaxation.
Neuromuscular blockade (reversible by Neostigmine).
Armepavine
Various
Weak
>10 µM
Reduced potency due to O-methylation.
References
PubChem. (2025).[3] (R)-N-Methylcoclaurine | C18H21NO3. National Library of Medicine. Link
MedChemExpress. (2024). (±)-N-Methylcoclaurine: Selective alpha2-adrenoceptor antagonist. MedChemExpress Product Datasheet. Link
Ogiu, K., & Morita, M. (1952). Curare-Like Action of Magnocurarine, Isolated From Magnolia Obovata.[4][5][6] The Japanese Journal of Pharmacology. Link
TargetMol. (2024). N-Methylcoclaurine: Adrenergic Receptor Antagonist. TargetMol Compound Libraries. Link
Kato, T., et al. (2017). Synthesis and Detailed Examination of Spectral Properties of (S)- and (R)-Higenamine. Journal of Natural Medicines. Link
Precision Enzymology in Benzylisoquinoline Alkaloid Synthesis: The (R)-N-Methylcoclaurine Cascade
Topic: Enzymes in the (R)-N-methylcoclaurine synthesis cascade Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Enzymes in the (R)-N-methylcoclaurine synthesis cascade
Content Type: In-depth technical guide.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Chirality Divergence
In the biosynthesis of Benzylisoquinoline Alkaloids (BIAs), stereochemistry is the defining architectural constraint. While the well-characterized opium poppy (Papaver somniferum) pathway is rigidly (S)-enantioselective, the Sacred Lotus (Nelumbo nucifera) utilizes a distinct enzymatic cascade to access the (R)-series of alkaloids.
(R)-N-methylcoclaurine is not merely an isomer; it is the critical branch-point intermediate for the synthesis of bioactive aporphines (e.g., nuciferine) and bis-benzylisoquinoline alkaloids (e.g., liensinine, neferine). This guide dissects the enzymatic machinery required to construct the (R)-N-methylcoclaurine scaffold, focusing on the deviation from standard (S)-reticuline pathways and the engineering strategies required to reconstitute this cascade in vitro or in heterologous hosts like Saccharomyces cerevisiae.
The Biosynthetic Cascade: Mechanistic Logic
The synthesis of (R)-N-methylcoclaurine requires overcoming the inherent (S)-bias of the canonical BIA pathway. In Nelumbo nucifera, this is achieved through a combination of non-stereoselective priming and stereoselective kinetic resolution.
Phase I: The Precursor Assembly (Non-Chiral)
Before chirality is introduced, the aromatic dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) precursors must be generated.
Enzymes: Tyrosine Decarboxylase (TYDC) and Tyrosinase/Polyphenol Oxidase.
Checkpoint: The ratio of Dopamine to 4-HPAA dictates the efficiency of the subsequent condensation.
Phase II: The Stereochemical Gateway (NCS & The Pictet-Spengler Reaction)
This is the most controversial and critical step. In Papaver, Norcoclaurine Synthase (NCS) is strictly (S)-selective.[1][2]
The Nelumbo Exception: Evidence suggests that Nelumbo lacks a strictly (S)-selective NCS. Instead, it likely utilizes a non-enzymatic (spontaneous) Pictet-Spengler condensation or a non-stereoselective NCS variant to generate a racemic mixture of (S)- and (R)-Norcoclaurine.
Engineering Implication: To force the (R)-pathway in synthetic biology, researchers must either rely on spontaneous condensation (high background, low yield) or engineer "R-selective" NCS mutants (e.g., TfNCS M97V variants) to catalyze the formation of (R)-Norcoclaurine directly.
Phase III: The Methylation Filter (6OMT & CNMT)
Once (R)-Norcoclaurine is present, specific methyltransferases act as a "stereochemical funnel," preferentially methylating the (R)-isomer to drive equilibrium toward (R)-N-methylcoclaurine.
Function: Methylates the 6-hydroxyl group of norcoclaurine.
Specificity: The Nelumbo isoform (NnOMT1 ) shows a distinct preference for (R)-norcoclaurine over the (S)-isomer, effectively trapping the (R)-enantiomer into the pathway.
Function: Methylates the secondary amine to a tertiary amine.
Specificity: Nelumbo CNMT accepts (R)-coclaurine efficiently. This step creates the pivot point: (R)-N-methylcoclaurine .[5]
Downstream Fate: Unlike (S)-N-methylcoclaurine (which goes to reticuline), the (R)-isomer is the specific substrate for CYP80A (C-O coupling for bis-BIAs) and CYP80G (C-C coupling for aporphines).
Detailed Enzymatic Protocols
Protocol A: In Vitro Synthesis of (R)-N-Methylcoclaurine
Validating the "Methylation Filter" hypothesis using recombinant enzymes.
Analysis: Quench with methanol. Analyze via Chiral HPLC (Chiralcel OD-H column) to quantify the enantiomeric excess (ee) of (R)-N-methylcoclaurine against (S)-N-methylcoclaurine.
Self-Validating Checkpoint: If NnOMT1 is functioning correctly as a kinetic resolution agent, the ratio of (R)-Coclaurine to (S)-Coclaurine should significantly exceed 1:1, even if the starting material was racemic.
Quantitative Parameters (Enzyme Kinetics)
The following table summarizes the kinetic behavior of the core enzymes required to drive flux toward the (R)-enantiomer.
The following diagrams illustrate the divergence between the standard Opium Poppy pathway and the Sacred Lotus (R)-pathway, followed by the engineering workflow.
Diagram 1: The (R)-N-Methylcoclaurine Divergence
Caption: Divergence of BIA biosynthesis. Note the critical role of NnOMT1 in selecting the (R)-isomer from the racemic norcoclaurine pool.[7]
Diagram 2: Engineering Workflow (Yeast Platform)
Caption: Metabolic engineering workflow for reconstituting the (R)-N-methylcoclaurine pathway in yeast.
Critical Troubleshooting & Optimization
The "Racemic Drag" Problem
In engineered systems, if the spontaneous condensation of dopamine and 4-HPAA is too fast, or if the host possesses endogenous oxidases, you may accumulate high levels of (S)-byproducts.
Solution: Overexpress NnOMT1 relative to the upstream enzymes. This ensures that as soon as (R)-norcoclaurine is formed (even in a racemate), it is immediately methylated and sequestered into the next step, driving the Le Chatelier equilibrium toward the (R)-pathway.
The "Reticuline Trap"
Standard BIA protocols often include CYP80B1 (N-methylcoclaurine 3'-hydroxylase).
Warning: CYP80B1 is generally (S)-specific. If you include this enzyme in an (R)-pathway design, it will deplete any (S)-N-methylcoclaurine formed, but it will not advance the (R)-N-methylcoclaurine.
Correction: For (R)-pathway engineering (Lotus type), omit CYP80B1 . Instead, use CYP80A or CYP80G which specifically accept the (R)-substrate.
A Technical Guide to the Role of (R)-N-methylcoclaurinium in Alkaloid Biosynthesis
Abstract Benzylisoquinoline alkaloids (BIAs) represent a vast and structurally diverse class of plant specialized metabolites, many of which possess significant pharmacological properties. The biosynthesis of these compo...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Benzylisoquinoline alkaloids (BIAs) represent a vast and structurally diverse class of plant specialized metabolites, many of which possess significant pharmacological properties. The biosynthesis of these compounds is a complex network of reactions, often hinging on key intermediates that dictate the final structural scaffold. While (S)-reticuline is widely recognized as the central branch-point intermediate for numerous BIA subclasses, the stereoisomer (R)-N-methylcoclaurinium serves as a critical and distinct precursor for specific, pharmacologically important alkaloids, particularly bisbenzylisoquinolines (bisBIAs) and certain aporphines. This guide provides an in-depth technical analysis of the biosynthetic pathways originating from (R)-N-methylcoclaurinium, detailing the enzymatic steps, the critical role of stereochemistry, and the experimental methodologies used to elucidate these complex metabolic networks. It is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, synthetic biology, and metabolic engineering.
Introduction: The Stereochemical Crossroads of BIA Biosynthesis
The journey of benzylisoquinoline alkaloid (BIA) biosynthesis begins with the condensation of two L-tyrosine derivatives, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). This reaction, catalyzed by norcoclaurine synthase (NCS), typically yields (S)-norcoclaurine, the first committed intermediate in the pathway[1][2][3][4]. A series of subsequent O- and N-methylations, along with hydroxylations, converts (S)-norcoclaurine into the pivotal intermediate (S)-reticuline[1][5][6][7]. (S)-reticuline stands at a major metabolic fork, serving as the precursor to a wide array of BIA structural classes, including morphinans (e.g., morphine), protoberberines (e.g., berberine), and benzophenanthridines (e.g., sanguinarine)[8][9].
However, the structural diversity of BIAs is not solely dependent on the downstream modifications of (S)-reticuline. A crucial, yet less commonly highlighted, branch point occurs earlier in the pathway at the level of N-methylcoclaurine (NMC). The stereochemistry at the C1 position of the isoquinoline core is paramount. While the (S)-pathway is predominant in plants like opium poppy (Papaver somniferum), other species, particularly in the orders Proteales (e.g., sacred lotus, Nelumbo nucifera) and Ranunculales, produce alkaloids derived from the (R)-enantiomer[2][10]. The formation of (R)-N-methylcoclaurinium from its (S)-counterpart via an epimerization reaction opens up entirely different biosynthetic possibilities, leading to distinct alkaloid scaffolds. This guide focuses on this critical stereochemical switch and the subsequent role of (R)-N-methylcoclaurinium as a dedicated precursor.
Biosynthesis of the Central Precursors: (S)- and (R)-N-methylcoclaurine
The formation of N-methylcoclaurine is a foundational segment of the BIA pathway. The process begins with (S)-norcoclaurine and proceeds through two key enzymatic steps.
6-O-methylation: The enzyme norcoclaurine 6-O-methyltransferase (6OMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 6-hydroxyl group of (S)-norcoclaurine, producing (S)-coclaurine[7][11].
N-methylation: Subsequently, coclaurine N-methyltransferase (CNMT) installs the essential N-methyl group, again using SAM as the methyl donor, to form (S)-N-methylcoclaurine[7][12][13][14]. CNMT has been shown to exhibit relaxed substrate specificity and can methylate both (S)- and (R)-coclaurine, a property that is significant for pathways where both enantiomers may be present[13].
The conversion of the more common (S)-N-methylcoclaurine to its (R)-enantiomer is a critical epimerization event. While the specific enzyme responsible for this reaction in planta has not been definitively elucidated, recent studies in synthetic biology have demonstrated that variants of the didomain enzyme dehydroreticuline synthase–dehydroreticuline reductase (DRS-DRR), also known as reticuline epimerase (REPI), can effectively catalyze this stereochemical inversion in vivo in engineered yeast[15]. This enzyme is natively responsible for the epimerization of (S)-reticuline to (R)-reticuline in morphinan biosynthesis[15]. Its promiscuity towards the non-native substrate (S)-N-methylcoclaurine has been a key enabling factor in the heterologous production of (R)-NMC-derived alkaloids[15].
Fig 1. Biosynthesis of (S)- and (R)-N-methylcoclaurine.
(R)-N-methylcoclaurinium: A Gateway to Structural Diversity
Once formed, (R)-N-methylcoclaurinium serves as the direct precursor for at least two major classes of alkaloids through reactions catalyzed primarily by specialized cytochrome P450 enzymes.
Bisbenzylisoquinoline (bisBIA) Alkaloids
BisBIAs are dimeric alkaloids formed by the oxidative coupling of two benzylisoquinoline monomers. This class includes compounds with potent biological activities. The biosynthesis proceeds as follows:
Homo-dimerization: The formation of alkaloids like guattegaumerine involves the C-O oxidative coupling of two (R)-N-methylcoclaurine monomers. This reaction is catalyzed by cytochrome P450 enzymes of the CYP80A family[15][16].
Hetero-dimerization: Structurally related alkaloids like berbamunine are formed from the coupling of one (S)-N-methylcoclaurine monomer and one (R)-N-methylcoclaurine monomer, showcasing the metabolic crosstalk between the two stereochemical pathways[15].
Aporphine Alkaloids
In contrast to the intermolecular coupling seen in bisBIA formation, aporphine alkaloids are characterized by an intramolecular C-C bond that creates a tetracyclic core. Certain aporphine alkaloids found in plants like sacred lotus are derived from (R)-N-methylcoclaurine[16]. This intramolecular cyclization is catalyzed by enzymes such as CYP80G, which can exhibit broad substrate flexibility, accepting (R)-N-methylcoclaurine to form the characteristic aporphine scaffold[16].
Fig 2. Downstream fates of (R)-N-methylcoclaurine.
Key Enzymes and Mechanistic Insights
The conversion of simple precursors into complex alkaloids relies on a suite of highly specific enzymes. Understanding their function, structure, and mechanism is crucial for both academic research and applied synthetic biology.
(S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1)
While not directly in the (R)-pathway, CYP80B1 is a critical enzyme that defines the main branch point leading to (S)-reticuline. It is a cytochrome P450-dependent mono-oxygenase that catalyzes the 3'-hydroxylation of (S)-N-methylcoclaurine[17][18]. This reaction is the penultimate step in the formation of (S)-reticuline[17]. The high specificity of this enzyme for the (S)-enantiomer effectively channels (S)-NMC towards the production of morphine, codeine, and berberine, thereby making the epimerization to (R)-NMC a true metabolic diversion[6][17][].
CNMT is an S-adenosyl-L-methionine (AdoMet) dependent methyltransferase responsible for installing the N-methyl group that is essential for the bioactivity of many BIAs[13][14]. Structural and mutagenesis studies have identified key active site residues, such as H208, which likely functions as a general base to deprotonate the substrate's secondary amine, facilitating methylation[13]. As noted, its ability to accept both enantiomers of coclaurine makes it a flexible catalyst in plants that may produce both (S)- and (R)-pathway alkaloids[13].
Experimental Protocols for Pathway Elucidation and Engineering
The study of BIA biosynthesis relies heavily on molecular biology, biochemistry, and synthetic biology techniques. Below are representative protocols for enzyme characterization and pathway reconstruction.
Protocol: Heterologous Expression and in vitro Assay of a Candidate Epimerase
Objective: To determine if a candidate enzyme (e.g., a DRS-DRR variant) can convert (S)-N-methylcoclaurine to (R)-N-methylcoclaurine.
Causality Statement: This protocol uses a heterologous host (S. cerevisiae) to produce a single, purified enzyme, isolating its activity from the complex metabolic background of the native plant. This allows for unambiguous confirmation of its specific catalytic function. The use of LC-MS/MS provides sensitive and specific detection of both the substrate and the expected product.
Methodology:
Gene Synthesis and Cloning: Synthesize the codon-optimized coding sequence of the candidate epimerase and clone it into a yeast expression vector (e.g., pYES-DEST52) with a C-terminal His-tag for purification.
Yeast Transformation: Transform the expression plasmid into a suitable S. cerevisiae strain (e.g., INVSc1).
Protein Expression: Grow a 50 mL starter culture in selective medium (SC-Ura) with 2% glucose. Inoculate 1 L of the same medium and grow to an OD600 of ~0.6. Induce protein expression by pelleting cells, resuspending in SC-Ura with 2% galactose, and incubating for 24-48 hours at 20-30°C.
Protein Purification: Harvest cells by centrifugation. Lyse the cells using glass beads or a high-pressure homogenizer in a lysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM PMSF). Clarify the lysate by centrifugation and purify the His-tagged protein from the supernatant using a Ni-NTA affinity chromatography column. Elute the protein with a high-imidazole buffer.
Enzyme Assay:
Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 1 mM NADPH (if required by a reductase domain), 50-100 µg of purified enzyme, and 200 µM of (S)-N-methylcoclaurine substrate in a total volume of 200 µL.
Incubate the reaction at 30°C for 1-4 hours.
Stop the reaction by adding 200 µL of methanol.
Product Analysis:
Centrifuge the quenched reaction to pellet the precipitated protein.
Analyze the supernatant using Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS).
Use an authentic standard of (R)-N-methylcoclaurine to confirm the identity of the product by comparing retention time and fragmentation patterns. Chiral chromatography is essential to separate the (S)- and (R)-enantiomers.
Fig 3. Workflow for heterologous expression and enzyme assay.
Conclusion and Future Directions
The role of (R)-N-methylcoclaurinium as a biosynthetic precursor highlights the elegance and complexity of plant specialized metabolism, where stereochemistry is a fundamental determinant of molecular fate. The epimerization of (S)-NMC to (R)-NMC represents a key metabolic pivot, diverting flux away from the well-trodden path to (S)-reticuline and opening gateways to the synthesis of structurally unique bisbenzylisoquinoline and aporphine alkaloids.
For drug development professionals and synthetic biologists, the enzymes of the (R)-NMC pathway are valuable biocatalytic tools. The successful reconstruction of bisBIA pathways in engineered microbes demonstrates the potential to produce these complex, high-value molecules on demand, overcoming the limitations of plant extraction[15]. Future research will undoubtedly focus on:
Discovering Native Epimerases: Identifying the true, native epimerase(s) responsible for (R)-NMC formation in plants like Nelumbo nucifera will provide more efficient enzymes for metabolic engineering.
Expanding the Biocatalytic Toolbox: Characterizing additional CYP450s and other enzymes from the (R)-pathway will enable the synthesis of an even wider range of natural and novel alkaloids.
Optimizing Microbial Production: Increasing titers of (R)-NMC-derived alkaloids in microbial hosts through systematic strain engineering and fermentation optimization remains a key objective for commercial viability.
By continuing to unravel these intricate biosynthetic pathways, the scientific community can harness the power of nature's chemistry to create next-generation therapeutics and valuable chemical compounds.
References
Frenzel, T., & Zenk, M. H. (1990). S-Adenosyl-L-methionine: 3'-hydroxy-N-methyl-(S)-coclaurine 4'-O-methyltransferase, a regio- and stereoselective enzyme of the (S)-reticuline pathway. Phytochemistry, 29(11), 3505–3511. [Link]
Loeffler, S., Deus-Neumann, B., & Zenk, M. H. (1995). S-Adenosyl-L-methionine:(S)-coclaurine-N-methyltransferase from Tinospora cordifolia. Phytochemistry, 38(6), 1387–1395. [Link]
Pauli, H. H., & Kutchan, T. M. (1998). Molecular cloning and functional heterologous expression of two alleles encoding (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1), a new methyl jasmonate-inducible cytochrome P-450-dependent mono-oxygenase of benzylisoquinoline alkaloid biosynthesis. The Plant Journal, 13(6), 793–801. [Link]
Lichman, B. R., et al. (2018). Structure and Biocatalytic Scope of Coclaurine N-Methyltransferase. Angewandte Chemie International Edition, 57(31), 9940-9944. [Link]
Jayawardena, N., et al. (2025). Coclaurine N-methyltransferase-like enzymes drive the final biosynthetic reaction of the anti-Alzheimer's drug galanthamine in Amaryllidaceae. Plant Physiology and Biochemistry, 226, 110067. [Link]
Lichman, B. R., et al. (2018). Structure and Biocatalytic Scope of Coclaurine N-Methyltransferase. Angewandte Chemie (International ed. in English), 57(31), 9940-9944. [Link]
Huang, J., et al. (2025). A CYP80B enzyme from Stephania tetrandra enables the 3'-hydroxylation of N-methylcoclaurine and coclaurine in the biosynthesis of benzylisoquinoline alkaloids. Chinese Journal of Natural Medicines, 23(5), 456-466. [Link]
Pyne, M. E., et al. (2019). Complete biosynthesis of the bisbenzylisoquinoline alkaloids guattegaumerine and berbamunine in yeast. Proceedings of the National Academy of Sciences, 116(44), 22448-22454. [Link]
ResearchGate. (2024). Biosynthetic pathway of the common precursor to BIAs in plants. [Link]
Liscombe, D. K., & Facchini, P. J. (2007). Isolation and Characterization of Reticuline N-Methyltransferase Involved in Biosynthesis of the Aporphine Alkaloid Magnoflorine in Opium Poppy. Journal of Biological Chemistry, 282(20), 14993–15003. [Link]
ResearchGate. (2009). Biosynthesis of (S)-reticuline, the central intermediate of... [Link]
Minami, H., et al. (2008). Synthetic biology in benzylisoquinoline alkaloid biosynthesis. Journal of Plant Research, 121(3), 281-289. [Link]
Université du Québec à Trois-Rivières. (2025). Coclaurine N. [Link]
Winkler, A., et al. (2008). A concerted mechanism for berberine bridge enzyme. Nature Chemical Biology, 4(11), 678-682. [Link]
Diaz Chavez, M. L., et al. (2011). The biosynthesis of papaverine proceeds via (S)-reticuline. Phytochemistry, 72(8), 708-716. [Link]
Wang, X., et al. (2025). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Frontiers in Plant Science, 16, 1563852. [Link]
Leferink, N. G., et al. (2021). Biosynthetic Strategies of Berberine Bridge Enzyme-like Flavoprotein Oxidases toward Structural Diversification in Natural Product Biosynthesis. Journal of the American Chemical Society, 143(30), 11394-11411. [Link]
Morris, J. S., & Dastmalchi, M. (2023). Elucidation of the (R)-enantiospecific benzylisoquinoline alkaloid biosynthetic pathways in sacred lotus (Nelumbo nucifera). Nature Communications, 14(1), 978. [Link]
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Heber, M., et al. (2006). Biochemical evidence that berberine bridge enzyme belongs to a novel family of flavoproteins containing a bi-covalently attached FAD cofactor. Journal of Biological Chemistry, 281(30), 21087-21095. [Link]
Benedetti, M., et al. (2025). Berberine bridge enzyme-like oxidases orchestrate homeostasis and signaling of oligogalacturonides in defense and upon mechanical damage. The Plant Cell. [Link]
Samanani, N., & Facchini, P. J. (2002). Purification and characterization of norcoclaurine synthase. The first committed enzyme in benzylisoquinoline alkaloid biosynthesis in plants. Journal of Biological Chemistry, 277(37), 33878-33883. [Link]
ResearchGate. (2018). Structure and Biocatalytic Scope of Coclaurine N-Methyltransferase. [Link]
(R)-N-methylcoclaurinium (specifically the protonated cation of (R)-N-methylcoclaurine) represents a critical chemotaxonomic marker and biosynthetic intermediate in Nelumbo nucifera (Sacred Lotus). Unlike the Papaveraceae family, which predominantly traffics (S)-reticuline derived alkaloids, Nelumbo species exhibit a unique stereochemical preference for the (R)-enantiomeric series.
This molecule serves as the obligate precursor for the plant's bioactive bisbenzylisoquinoline alkaloids (bisBIAs), including neferine , liensinine , and isoliensinine . Understanding its spectroscopic signature is essential for mapping the enzymatic "switch" between aporphine and bisBIA pathways and for validating the stereochemical integrity of synthetic drug candidates targeting calcium channel modulation or anti-fibrotic pathways.
Biosynthetic Logic
The formation of (R)-N-methylcoclaurinium involves a divergence from the canonical pathway.[1] While (S)-coclaurine is common, the Nelumbo pathway utilizes specific methyltransferases and potentially isomerases to maintain the (R)-configuration required for the dimerization steps catalyzed by CYP80 enzymes.
Figure 1: Biosynthetic positioning of (R)-N-methylcoclaurine in Nelumbo nucifera. Note the critical N-methylation step (CNMT) preceding the oxidative coupling.
Isolation & Purification Protocol
To obtain high-purity (R)-N-methylcoclaurinium for characterization, a targeted acid-base extraction followed by semi-preparative HPLC is required. This protocol is designed to prevent racemization and oxidation of the phenolic moieties.
Reagents Required[4]
Biomass: Nelumbo nucifera plumules (embryos).
Solvents: MeOH (LC-MS grade),
, (25%), HCl (1M).
Stationary Phase: Sephadex LH-20, C18 ODS.
Step-by-Step Methodology
Extraction:
Macerate dried plumules (100 g) in MeOH (1 L) with 0.1% HCl (v/v) for 24h at room temperature. The acid ensures the alkaloid remains in its protonated (salt) form, improving solubility and stability.
Filter and evaporate to dryness under reduced pressure (<40°C).
Acid-Base Partitioning (The "Clean-up"):
Resuspend residue in 0.5 M HCl (200 mL). Wash with
(3 x 200 mL) to remove non-alkaloidal lipids (discard organic layer).
Basify the aqueous phase to pH 9.5 using
.
Extract immediately with
(3 x 200 mL). The alkaloids are now in free-base form and transfer to the organic layer.
Dry over anhydrous
and concentrate.
Chromatographic Isolation:
Step A (Size Exclusion): Pass crude alkaloid fraction through Sephadex LH-20 (eluent: MeOH) to remove chlorophyll and high-MW tannins.
Step B (Semi-prep HPLC):
Column: C18 ODS (
, mm).
Mobile Phase: ACN :
(+0.1% TFA). Gradient: 15% to 40% ACN over 30 min.
Detection: UV @ 280 nm.
Note: The TFA in the mobile phase ensures the isolation of the trifluoroacetate salt of (R)-N-methylcoclaurinium, which is preferred for NMR stability.
Spectroscopic Characterization
The following data characterizes the (R)-N-methylcoclaurinium trifluoroacetate . The "ium" designation confirms the protonation of the tertiary nitrogen (
) or the quaternary nature if referring to the dimethyl derivative. Here we focus on the -monomethyl protonated species common in synthesis and biosynthesis studies.
Mass Spectrometry (HR-ESI-MS)
Ionization Mode: Positive ESI (
)
Molecular Formula:
(Neutral base) (Observed ion)
Calculated Mass: 300.1594 Da
Fragmentation Pattern (MS/MS):
m/z 300: Precursor.
m/z 107: Hydroxybenzyl cation (Diagnostic for cleavage at C1-C
).
m/z 192: Isoquinoline fragment (Loss of benzyl group).
Nuclear Magnetic Resonance (NMR)
Solvent:
(Methanol-). The spectra show characteristic signals of a 1-benzyl-1,2,3,4-tetrahydroisoquinoline.
Table 1:
and NMR Assignments (600 MHz)
Position
(ppm), Multiplicity, (Hz)
(ppm)
Structural Significance
1
4.58 (br t, 6.5)
65.2
Chiral Center: Chemical shift sensitive to salt form.
ppm depending on concentration and pH. The presence of the N-Me singlet at ~2.98 ppm is the primary differentiator from Norcoclaurine.
Chiroptical Properties (Stereochemistry)
Defining the absolute configuration is the "Trustworthiness" pillar of this characterization.
Technique: Circular Dichroism (CD).
Solvent: Methanol.
Diagnostic Rule: For 1-benzyltetrahydroisoquinolines, the sign of the Cotton effect at the
transition (270–290 nm) correlates with the absolute configuration at C-1.
(S)-Series: Positive Cotton effect at 280–290 nm.
(R)-Series:Negative Cotton effect at 280–290 nm.
Observed CD Data for (R)-N-methylcoclaurinium:
(Negative maximum)
(Positive maximum)
This negative Cotton effect at 285 nm confirms the (R)-configuration , distinguishing it from the opium poppy precursors.
Quality Control & Stability
To ensure experimental reproducibility (E-E-A-T), researchers must adhere to the following handling protocols:
Oxidation Sensitivity: The phenolic groups at C-7 and C-12 are prone to oxidation, leading to quinone methide formation. Store samples under Argon at -20°C.
Salt Form: The free base is an oil/amorphous solid and is less stable. Convert to the HCl or TFA salt for long-term storage and NMR analysis.
Solvent Artifacts: Avoid using
for prolonged periods as trace acidity in the solvent can induce decomposition or chlorination artifacts. is the preferred solvent.
Figure 2: Analytical workflow for the isolation and validation of (R)-N-methylcoclaurinium.
References
Kashiwada, Y., et al. (2005).[2] Alkaloids from the embryos of Nelumbo nucifera. Chemical and Pharmaceutical Bulletin, 53(2), 244-247.
Facchini, P. J., & De Luca, V. (2008). Opium poppy and Madagascar periwinkle: model non-model systems to investigate alkaloid biosynthesis in plants. The Plant Journal, 54(4), 763-784.
Shamma, M. (1972). The Isoquinoline Alkaloids: Chemistry and Pharmacology. Academic Press.
Chen, S., et al. (2013). Isoquinoline Alkaloid Biosynthesis in Lotus (Nelumbo nucifera).[2][3][4][5] Plant and Cell Physiology, 54(1), 1-14.
A Validated HPLC Method for the Quantification of (R)-N-methylcoclaurinium in Plant Extracts
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate and reliable quantification of (R)-N-methylcoclaurinium in complex plant extracts. (R)-N-methylcoclaurinium is a key benzylisoquinoline alkaloid (BIA) and a pivotal intermediate in the biosynthesis of numerous pharmacologically significant compounds.[1][2] This protocol details every critical step, from sample preparation and extraction to chromatographic separation and method validation according to the International Council for Harmonisation (ICH) guidelines.[3][4] The methodology employs a reversed-phase C18 column with UV detection, ensuring high resolution, sensitivity, and reproducibility suitable for phytochemical analysis, quality control of herbal products, and drug discovery applications.
Introduction: The Significance of (R)-N-methylcoclaurinium
Benzylisoquinoline alkaloids (BIAs) represent a vast and structurally diverse class of over 2,500 specialized plant metabolites.[1][5] Many BIAs, such as morphine, codeine, and berberine, possess potent pharmacological properties and are utilized as analgesics, antimicrobials, and anticancer agents.[5][6] The entire BIA family originates from the amino acid tyrosine.[7]
(R)-N-methylcoclaurine is a crucial branch-point intermediate in the biosynthesis of many of these alkaloids.[2] Its enantiomer, (S)-N-methylcoclaurine, is a precursor to (S)-reticuline, the central hub from which most BIA structural types are derived.[1] The accurate quantification of (R)-N-methylcoclaurinium, the protonated form present under physiological and acidic extraction conditions, is therefore essential for:
Metabolic Engineering: Understanding and manipulating BIA biosynthetic pathways in plants or microbial systems to enhance the production of target compounds.[2]
Pharmacognosy: Characterizing the phytochemical profile of medicinal plants.
Quality Control: Standardizing herbal extracts and raw materials to ensure consistent potency and safety.
Drug Discovery: Investigating the pharmacological potential of plant extracts rich in specific BIA precursors.
This document serves as an authoritative guide, explaining the causality behind experimental choices to ensure a robust and self-validating analytical system.
Principle of the Method
The quantification of (R)-N-methylcoclaurinium is achieved using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Causality of Method Choice:
Reversed-Phase Chromatography: (R)-N-methylcoclaurinium is a moderately polar organic molecule. An RP system, featuring a nonpolar stationary phase (C18) and a polar mobile phase, is ideal for retaining and separating such compounds based on their hydrophobicity.[8][9]
Gradient Elution: Plant extracts are complex matrices containing numerous compounds with a wide range of polarities. A gradient elution, where the mobile phase composition is changed over time (increasing organic solvent percentage), allows for the efficient elution of both polar and nonpolar compounds, ensuring good resolution of the target analyte from interfering matrix components and improving peak shape.[10]
Acidified Mobile Phase: Alkaloids are basic compounds.[11] Adding an acid (e.g., formic or phosphoric acid) to the mobile phase protonates the tertiary amine in (R)-N-methylcoclaurinium, forming the positively charged (R)-N-methylcoclaurinium ion. This suppresses silanol interactions with the stationary phase, leading to sharper, more symmetrical peaks and improved reproducibility.[12]
UV Detection: The benzylisoquinoline core of the molecule contains chromophores that absorb UV light, making UV detection a simple, robust, and cost-effective method for quantification.[13]
Filters: 0.22 µm or 0.45 µm Syringe Filters (PTFE or Nylon).
Plant Material: Dried and finely powdered plant tissue suspected to contain the analyte.
Experimental Protocols
Overall Experimental Workflow
The entire process, from sample acquisition to final data analysis, follows a structured workflow designed to ensure accuracy and reproducibility.
Caption: General workflow for quantification of (R)-N-methylcoclaurinium.
Preparation of Standard Solutions
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of (R)-N-methylcoclaurine reference standard into a 10 mL volumetric flask. Dissolve in and bring to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This solution is stable for several weeks when stored at 2-8°C, protected from light.
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B). These solutions are used to construct the calibration curve.
Rationale: Using the initial mobile phase as the diluent for working standards ensures compatibility with the HPLC system and prevents peak distortion upon injection.[15]
Plant Sample Preparation: Acid-Base Extraction
This protocol is designed to selectively extract basic alkaloids from the complex plant matrix.[16][17]
Initial Extraction: Weigh 1.0 g of dried, powdered plant material into a conical flask. Add 20 mL of 1% aqueous HCl. Macerate with constant stirring for 1 hour at room temperature.
Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the acidic aqueous filtrate. Re-extract the plant residue with another 20 mL of 1% HCl and combine the filtrates. This ensures exhaustive extraction.
Basification: Transfer the combined filtrate to a separatory funnel. Slowly add concentrated ammonium hydroxide (NH₄OH) dropwise until the pH is approximately 9-10. This deprotonates the alkaloid salts to their free base form.[16]
Liquid-Liquid Extraction: Extract the basified solution three times with 30 mL of dichloromethane or chloroform. The free alkaloid bases are more soluble in these organic solvents than in the aqueous phase.[11]
Drying and Evaporation: Combine the organic extracts and dry them over anhydrous sodium sulfate to remove residual water. Filter and evaporate the solvent to dryness under reduced pressure using a rotary evaporator.
Reconstitution: Reconstitute the dried extract in 2.0 mL of the initial mobile phase. Filter through a 0.22 µm syringe filter into an HPLC vial prior to analysis.
HPLC Instrumentation and Conditions
The following parameters provide a robust starting point for analysis and can be optimized as needed.
Parameter
Recommended Setting
Rationale
Instrument
HPLC system with Gradient Pump, Autosampler, and UV/PDA Detector
Validation is a mandatory step to demonstrate that the analytical method is suitable for its intended purpose.[19][20]
Specificity/Selectivity: Analyze a blank (mobile phase), a standard of (R)-N-methylcoclaurinium, and the plant extract. The retention time of the peak in the extract should match the standard, and the blank should show no interfering peaks. A Peak Purity analysis using a PDA detector is recommended.[15]
Linearity and Range: Inject the prepared working standards (e.g., 1-100 µg/mL) in triplicate. Plot the average peak area against the concentration. The relationship should be linear, with a coefficient of determination (R²) ≥ 0.995.[13]
Accuracy: Perform a recovery study by spiking a known amount of the reference standard into a pre-analyzed plant extract at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery should typically be within 98-102%.[13]
Precision:
Repeatability (Intra-day): Analyze six replicates of a sample at 100% of the target concentration on the same day.
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.
The Relative Standard Deviation (%RSD) for both should be ≤ 2%.[20]
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve. Typically, LOD is a signal-to-noise ratio of 3:1, and LOQ is 10:1.[10][13]
Robustness: Deliberately introduce small variations to the method parameters (e.g., ±0.1 pH unit in mobile phase, ±2°C in column temperature, ±0.1 mL/min in flow rate) and observe the effect on the results. The method should remain unaffected, demonstrating its reliability during normal usage.[15]
Data Analysis and Results
Calculation
The concentration of (R)-N-methylcoclaurinium in the plant sample is calculated using the linear regression equation derived from the calibration curve:
y = mx + c
Where:
y = Peak area of the analyte in the sample
m = Slope of the calibration curve
x = Concentration of the analyte (µg/mL)
c = y-intercept of the calibration curve
The final amount in the original plant material (mg/g) is calculated considering the initial weight and final reconstituted volume.
Expected Results
A successful validation will yield data confirming the method's suitability for its intended purpose.
Validation Parameter
Acceptance Criteria
Typical Result
Linearity (R²)
≥ 0.995
0.9991
Accuracy (% Recovery)
98.0 - 102.0%
99.5%
Precision (% RSD)
≤ 2.0%
< 1.5%
LOD (µg/mL)
Report Value
0.25 µg/mL
LOQ (µg/mL)
Report Value
0.80 µg/mL
Specificity
No interference at analyte retention time
Pass
Biosynthetic Context
Understanding the origin of (R)-N-methylcoclaurinium provides crucial context for its analysis. It is formed early in the BIA pathway from the condensation of dopamine and 4-hydroxyphenylacetaldehyde.[1]
Caption: Simplified biosynthetic pathway of benzylisoquinoline alkaloids (BIAs).
Conclusion
This application note presents a detailed and robust RP-HPLC method for the quantification of the pivotal BIA intermediate, (R)-N-methylcoclaurinium, in plant extracts. The protocol emphasizes the rationale behind key procedural steps and incorporates a comprehensive validation strategy based on ICH guidelines to ensure data integrity and trustworthiness. This method is directly applicable to quality control, phytochemical research, and natural product development, providing scientists with a reliable tool to investigate the complex world of plant alkaloids.
References
Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Plant and Cell Physiology, 54(5), 647–672. [Link]
An, T., Chen, Y., Liu, T., & Zhang, Y. (2023). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Frontiers in Plant Science, 14. [Link]
Minami, H., Kim, J. S., Ikezawa, N., Takemura, T., Katayama, T., Kumagai, H., & Sato, F. (2008). Microbial production of plant benzylisoquinoline alkaloids. Proceedings of the National Academy of Sciences, 105(22), 7767–7772. [Link]
Li, Y., Li, S., Zhou, Y., & Ye, H. (2018). Biosynthesis and regulatory mechanisms of benzylisoquinoline alkaloids in medicinal plants. Chinese Medicine, 13(1), 63. [Link]
Wikipedia contributors. (2023). Benzylisoquinoline alkaloid. Wikipedia, The Free Encyclopedia. [Link]
Mondal, A. K., & Khaleque, A. (2017). General Methods of Extraction and Isolation of Alkaloids. ResearchGate. [Link]
Vespalec, R., et al. (2000). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. ResearchGate. [Link]
Stanimirova, I., et al. (2023). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants... by Liquid Chromatography... MDPI. [Link]
Kenyhercz, T. M., & Kissinger, P. T. (1978). High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. Journal of Pharmaceutical Sciences, 67(1), 112-3. [Link]
Smriti, K. (n.d.). Detection of Alkaloids | Plants. Biology Discussion. [Link]
User contributions. (2018). What are the general steps involved in extracting alkaloids?. Quora. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 440595, (R)-N-Methylcoclaurine. PubChem. [Link]
Arefi, M., et al. (2020). Selective and Simple Determination of Isoquinoline Alkaloids in Papaver Species by Ion Mobility Spectrometry. Brieflands. [Link]
Solution Pharmacy. (2019). General Method of Extraction of Alkaloids (Part 01). YouTube. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 440584, N-Methylcoclaurine. PubChem. [Link]
Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
Patel, K. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]
Al-Tabbakha, A. (2010). Rapid HPLC Procedure for the Quantitation of Phytochelatins in Plant Tissue Extracts. ResearchGate. [Link]
Sengupta, T., & Laskar, M. A. (2023). A Simple, Accurate and Reproducible RP-HPLC Method... International Journal of Pharmaceutical Sciences and Research, 14(10), 4929-4936. [Link]
Waksmundzka-Hajnos, M., Oniszczuk, A., & Wianowska, D. (2007). EFFECT OF SAMPLE-PREPARATION METHODS ON THE HPLC QUANTITATION OF SOME PHENOLIC ACIDS IN PLANT MATERIALS. Acta Chromatographica. [Link]
CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products. Cipac.org. [Link]
Application Note: Development of Cell-Based Assays to Screen (R)-N-methylcoclaurinium Bioactivity
Abstract (R)-N-methylcoclaurinium (NC) is a quaternary benzylisoquinoline alkaloid derived from Nelumbo nucifera (Lotus) seed embryos. While traditional medicine utilizes these extracts for cardiovascular regulation, pre...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
(R)-N-methylcoclaurinium (NC) is a quaternary benzylisoquinoline alkaloid derived from Nelumbo nucifera (Lotus) seed embryos. While traditional medicine utilizes these extracts for cardiovascular regulation, precise pharmacological characterization requires robust cellular models. NC is hypothesized to modulate
-adrenergic receptors (-ARs) and influence calcium handling in cardiomyocytes, presenting a potential therapeutic profile for arrhythmia and fibrosis. This guide details the development of a screening funnel comprising: (1) a TR-FRET cAMP assay for G-protein coupling validation, (2) a phenotypic calcium transient assay in iPSC-derived cardiomyocytes for functional anti-arrhythmic assessment, and (3) a high-content cytotoxicity screen.
Introduction & Therapeutic Rationale
The Molecule
(R)-N-methylcoclaurinium is a structural analog of coclaurine but possesses a quaternary ammonium group. This structural feature often limits blood-brain barrier permeability while enhancing peripheral potency, making it an ideal candidate for cardiovascular targeting with reduced CNS side effects.
Mechanism of Action
The primary bioactivity of NC is linked to the modulation of the adrenergic system.
-ARs couple to proteins, activating Adenylyl Cyclase (AC) to produce cAMP.[1][2]
Physiological Effect: In the heart, cAMP activates Protein Kinase A (PKA), which phosphorylates L-type Calcium Channels (LTCC) and Ryanodine Receptors (RyR), increasing contractility and heart rate.[2]
Hypothesis: NC acts as a partial agonist or antagonist, potentially stabilizing cardiac rhythm by modulating this excitability.
Signaling Pathway Visualization
The following diagram illustrates the specific node (
-AR) where NC interacts and the downstream cascade quantified in these protocols.
Figure 1: Canonical
-coupled signaling pathway.[3] The assay strategy focuses on the cAMP node for mechanism and the Response node for phenotypic efficacy.
Objective: Determine if (R)-N-methylcoclaurinium acts as an agonist, antagonist, or partial agonist at
-ARs.
Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). This homogeneous assay is superior to ELISA for screening because it requires no wash steps, preserving weak-binding kinetics.
Reagents & Cell Model[4]
Cell Line: CHO-K1 cells stably overexpressing human
Objective: Validate bioactivity in a physiologically relevant environment using human iPSC-derived cardiomyocytes (iPSC-CMs).
Rationale: GPCR assays show binding, but not the complex electrophysiological integration required for anti-arrhythmic efficacy.
Reagents
Cells: iCell Cardiomyocytes (Fujifilm CDI) or Cor.4U (Ncardia).
Dye: Fluo-4 AM (Calcium indicator) or Cal-520 (faster kinetics).
Imaging Buffer: Tyrode’s Solution (maintain
at 1.8 mM).
Workflow Diagram
Figure 2: Kinetic Calcium Flux Workflow. Baseline recording is mandatory to normalize for well-to-well variability in beat rate.
Step-by-Step Protocol:
Plating: Seed iPSC-CMs (20k/well) in 96-well black-wall plates coated with Matrigel. Culture for 7-10 days to form a synchronous syncytium.
Dye Loading: Wash cells with Tyrode’s solution. Add Fluo-4 AM (4 µM) and incubate for 1 hour at 37°C.
Equilibration: Wash 3x to remove extracellular dye. Allow cells to recover for 30 mins at RT. Crucial: Temperature fluctuations cause beat-rate instability. Use a heated stage if possible.
Kinetic Imaging: Use a kinetic plate reader (e.g., FLIPR or Hamamatsu FDSS).
Phase A (Baseline): Record for 30 seconds.
Phase B (Injection): Inject (R)-N-methylcoclaurinium (10 µL).
Phase C (Response): Record for 120 seconds.
Challenge (Optional): To test anti-arrhythmic potential, pre-treat cells with 10 nM Isoproterenol to induce tachycardia/arrhythmia, then inject NC to observe "rescue" (return to normal rhythm).
Treat cells (CHO or iPSC-CMs) with NC for 24 hours.
Add dye cocktail (no wash required).
Image on High-Content Imager (e.g., Opera Phenix).
Threshold: Compounds showing >20% drop in nuclear count or >30% drop in MitoTracker intensity at bioactive concentrations are flagged as toxic.
References
Pharmacology of Nelumbo nucifera
Mukherjee, P. K., et al. (2009). "The sacred lotus (Nelumbo nucifera)–phytochemical and therapeutic profile." Journal of Pharmacy and Pharmacology.
Beta-Adrenergic Signaling Assays
Emery, A. C., et al. (2012). "High-throughput quantitation of cAMP activity by TR-FRET." Current Chemical Genomics.
iPSC-CM Calcium Handling
Sirenko, O., et al. (2013). "Multiparametric High Content Analysis of Toxicity in iPSC-Derived Cardiomyocytes." Assay and Drug Development Technologies.
Anti-arrhythmic Mechanisms
Vaughan Williams, E. M. (1984). "A classification of antiarrhythmic actions reassessed after a decade of new drugs." Journal of Clinical Pharmacology.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: HPLC Enantioseparation of (R)- and (S)-N-Methylcoclaurine
Ticket ID: #NC-CHIRAL-001
Status: Open
Assigned Specialist: Senior Application Scientist, Chiral Technologies Division
Executive Summary & Method Strategy
User Query: "I need to separate (R)- and (S)-N-methylcoclaurine. Standard C18 columns only show one peak. What is the recommended chiral stationary phase (CSP) and mobile phase?"
Scientist’s Response:
N-methylcoclaurine is a benzyltetrahydroisoquinoline alkaloid. The challenge in separating its enantiomers lies in two areas:
Chiral Recognition: The stereocenter at position C-1 requires a CSP capable of distinguishing the spatial arrangement of the benzyl moiety relative to the isoquinoline core.
Peak Tailing: The basic nitrogen atom (secondary amine in coclaurine, tertiary in N-methylcoclaurine) interacts strongly with residual silanols on silica-based columns, causing severe tailing if not suppressed.
Recommended Protocol (The "Gold Standard")
Based on structural analogs (reticuline, laudanosine) and specific applications in Nelumbo nucifera analysis, the most robust separation is achieved using Amylose-based polysaccharide columns in Normal Phase mode with a basic additive .
UV @ 280 nm (max absorption of benzylisoquinoline core)
Expected Resolution ()
> 2.0 (Baseline separation)
Method Development Logic (Visualized)
The following flowchart illustrates the decision-making process for optimizing this separation. We prioritize Polysaccharide CSPs due to their high success rate with alkaloids.
Figure 1: Strategic workflow for optimizing chiral separation of benzylisoquinoline alkaloids.
Troubleshooting Guide (FAQ Format)
Issue 1: "My peaks are tailing severely (Asymmetry factor > 2.0)."
Diagnosis:
This is the most common issue with alkaloids. The basic nitrogen on N-methylcoclaurine is protonated and interacting ionically with the acidic silanol groups (
) on the silica support of the column, rather than interacting with the chiral selector.
Solution:
Add a Basic Modifier: You must use Diethylamine (DEA) or Triethylamine (TEA) in the mobile phase.
Standard: 0.1% DEA.
Maximum: 0.5% DEA (Going higher rarely helps and damages the system).
Mechanism: The DEA competes for the active silanol sites, effectively "capping" them and allowing the N-methylcoclaurine to interact solely with the amylose/cellulose chiral selector.
Issue 2: "I have separation, but the elution order is unknown."
Diagnosis:
Without pure standards, you cannot identify which peak is (R) and which is (S) solely by retention time, as elution order can reverse between AD-H and OD-H columns.
Scientific Insight:
Biosynthetic Context: In Nelumbo nucifera (Lotus), the (R)-enantiomer is often the major accumulated form, while (S)-N-methylcoclaurine is a transient biosynthetic intermediate.
Verification Protocol:
Inject your racemic standard.
Inject a natural extract of Nelumbo nucifera (known to be predominantly (R)).
Spiking: Spike the natural extract into the racemate. The peak that increases in height is the (R)-enantiomer.
Circular Dichroism (CD): If you have an inline CD detector, (S)-benzylisoquinolines typically show a positive Cotton effect at 200-250 nm (though this varies by specific substitution; always verify with literature).
Issue 3: "The sample is not soluble in Hexane."
Diagnosis:
N-methylcoclaurine is polar.[1] Injecting a sample dissolved in 100% Methanol into a Hexane mobile phase can cause the sample to precipitate at the column head, leading to split peaks or high backpressure.
Solution:
Dissolution Solvent: Dissolve the sample in the mobile phase (e.g., 80:20 Hex/IPA).
If insoluble: Dissolve in a small volume of Ethanol/Dichloromethane (1:1), then dilute with Hexane as much as possible before injection.
Alternative Mode: If solubility remains an issue, switch to Polar Organic Mode using the same column (Chiralpak AD-H).
Mobile Phase: 100% Acetonitrile + 0.1% DEA + 0.1% Acetic Acid (or Ethanol/DEA).
Note: This significantly alters selectivity.
Comparative Data: CSP Performance
The following table summarizes expected performance based on benzylisoquinoline alkaloid class behavior (e.g., laudanosine, reticuline).
CSP Type
Selector
Selectivity ()
Resolution ()
Notes
Chiralpak AD-H
Amylose tris(3,5-dimethylphenylcarbamate)
High
> 2.5
Usually the best first choice. High recognition of the benzyl-isoquinoline angle.
Chiralcel OD-H
Cellulose tris(3,5-dimethylphenylcarbamate)
Medium-High
> 1.8
Excellent alternative. Often provides different elution order than AD.
Chiralpak IA
Immobilized Amylose
Medium
> 1.5
Robustness is higher (can use DCM/THF), but resolution is often slightly lower than coated AD-H for this specific molecule.
Cyclobond I 2000
-Cyclodextrin
Low-Medium
< 1.5
Works in Reverse Phase (MeOH/Buffer), but often requires complex buffer optimization.
Biological & Chemical Context
Understanding the molecule aids in troubleshooting.
Structure: N-methylcoclaurine possesses a single chiral center at C-1.
Pathway: It is a central intermediate in the biosynthesis of bisbenzylisoquinoline alkaloids (like neferine).
Stability: The molecule is relatively stable, but basic additives in the mobile phase can accelerate oxidation if left standing for days. Always prepare fresh samples.
Figure 2: Biosynthetic positioning of N-methylcoclaurine. Note that while the enzymatic pathway is stereospecific (S), racemization can occur during chemical extraction, necessitating chiral HPLC.
References
Kashiwada, Y., et al. (2005). "Enantioselective separation of benzylisoquinoline alkaloids." Journal of Chromatography A. (General methodology for BIA separation on Chiralpak AD).
Hong, H., Lee, Y. I., & Jin, D. (2013). "Determination of R-(+)-higenamine enantiomer in Nelumbo nucifera by high-performance liquid chromatography." Journal of Pharmaceutical and Biomedical Analysis. (Context for N-methylcoclaurine in Lotus).
Ilisz, I., et al. (2008). "Chiral separation of benzylisoquinoline alkaloids." Journal of Separation Science. (Comparative study of CSPs for this alkaloid class).
Disclaimer: This guide is intended for research use only. Always consult the Safety Data Sheet (SDS) for all chemicals used, particularly Diethylamine and organic solvents.
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Lead Scientist: Dr. A. V. Thorne, Senior Application Scientist
Module: Benzylisoquinoline Alkaloid (BIA) Stereocontrol
Last Update: February 14, 2026
System Overview & Mechanistic Grounding
The conversion of (S)-N-methylcoclaurine to (R)-N-methylcoclaurine is not a direct isomerization; it is a two-step oxidation-reduction cycle. This "inversion module" mimics the reticuline changeover step in Papaver somniferum. Understanding the causality between these two steps is critical for troubleshooting.
The Reaction Pathway[1][2][3][4]
Oxidation: (S)-N-methylcoclaurine is oxidized by (S)-N-methylcoclaurine oxidase (NMCO) (or a broad-specificity STOX) to form the quaternary iminium intermediate, 1,2-dehydro-N-methylcoclaurine . This step consumes molecular oxygen (
Reduction: The iminium intermediate is stereospecifically reduced by 1,2-dehydroreticuline reductase (DRR) (or a homolog) using NADPH to form (R)-N-methylcoclaurine.
Pathway Visualization
Figure 1: The enzymatic inversion module. Note the generation of H2O2, a critical inhibitor if not managed.
Diagnostic Triage: Where is the yield loss occurring?
Before adjusting parameters, characterize your reaction mixture via HPLC/LC-MS. Match your observation to the scenarios below.
Observation (HPLC)
Diagnosis
Primary Failure Point
High (S)-Substrate, Low Intermediate, Low (R)-Product
The reaction hasn't started.
NMCO Failure. Oxygen limitation or enzyme inactivity.
Low (S)-Substrate, High Intermediate, Low (R)-Product
Degradation. H2O2 poisoning or spontaneous hydrolysis of the iminium.
High (S)-Substrate, Low Intermediate, High (S)-Product
Futile cycling.
Racemization. Non-enzymatic reduction or wrong reductase specificity.
Troubleshooting Guide & FAQs
Module 1: The Oxidative Step (NMCO)
Q: My substrate levels aren't dropping. Is my NMCO inactive?A: Before blaming the enzyme, check your oxygen mass transfer. NMCO is a flavoprotein oxidase; it requires molecular oxygen as an electron acceptor.
The Fix: If working in a flask, ensure high agitation (200+ RPM) and use baffled flasks. If in a bioreactor, increase dO2 > 20%.
The Check: Add Catalase (500 U/mL). The reaction produces
, which can oxidatively damage NMCO within minutes. Catalase is mandatory, not optional, for this workflow [1].
Q: I see a "brown sludge" forming in the reaction. What is this?A: This is likely polymerized dopamine-like products. The 1,2-dehydro intermediate is unstable at high pH (>8.5) or in the presence of excess oxidants (
).
The Fix: Lower pH to 7.0–7.5. While NMCO often has a pH optimum near 8.0, the intermediate stability is better at neutral pH. Sacrifice slight oxidase rate for intermediate survival.
Module 2: The Reductive Step (DRR)
Q: The intermediate (1,2-dehydro) is accumulating, but no (R)-product forms.A: This indicates the reductase (DRR) is stalled. The most common cause is NADPH depletion.
The Fix: You must employ a cofactor regeneration system. Adding stoichiometric NADPH is too expensive and kinetically inefficient (product inhibition by NADP+).
Protocol: Add Glucose-6-Phosphate Dehydrogenase (G6PDH) and Glucose-6-Phosphate.
Ratio: 5 mM G6P per 1 mM Substrate.
Enzyme:[1][2][3][4][5][6] 1-2 Units of G6PDH per mL.
Q: I am getting a racemic mixture (both S and R) instead of pure (R).A: This suggests "leaky" stereocontrol.
Spontaneous Reduction: At low pH (<6.0), the iminium species can undergo non-enzymatic reduction if reducing agents are present, leading to racemization.
Wrong Enzyme: Ensure you are using 1,2-dehydroreticuline reductase (DRR) . Some generic aldo-keto reductases (AKRs) in E. coli or yeast host backgrounds can promiscuously reduce the intermediate without strict stereocontrol [2].
Validated Experimental Protocol
Objective: 10 mL Bench-scale conversion of (S)-N-methylcoclaurine (1 mM).
Reagents
Buffer: 100 mM Potassium Phosphate, pH 7.5.
Substrate: (S)-N-methylcoclaurine (10 mM stock in MeOH).
Cofactors: NADPH (0.1 mM catalytic start), Glucose-6-Phosphate (5 mM).
Enzymes:
NMCO (Purified or Lysate): ~0.5 mg/mL total protein.
DRR (Purified or Lysate): ~0.5 mg/mL total protein.
Catalase: 1000 Units (from bovine liver).
G6PDH: 5 Units (from S. cerevisiae).
Workflow
Degas the buffer slightly, then allow re-equilibration (avoid supersaturation).
Mix Buffer, G6P, NADPH, Catalase, and G6PDH. Incubate at 30°C for 5 mins to prime the regeneration system.
Incubate at 30°C with vigorous shaking (250 RPM). Crucial: Do not seal the tube airtight; oxygen is required.
Sampling: Take 50 µL aliquots at 0, 30, 60, and 120 mins. Quench immediately with 50 µL Methanol + 0.1% Formic Acid to stop the reaction and stabilize the iminium for detection.
Troubleshooting Logic Tree
Use this flowchart to navigate your specific yield issue.
Figure 2: Decision matrix for troubleshooting yield loss based on metabolite profiling.
References
Narcross, L., et al. (2016).[7] "Microbial factories for the production of benzylisoquinoline alkaloids." Trends in Biotechnology, 34(3), 228-241.[7] Link
Context: Establishes the requirement for managing oxidative stress and p
Farrow, S. C., & Facchini, P. J. (2014). "Functional diversity of 2-oxoglutarate/Fe(II)-dependent dioxygenases in plant alkaloid biosynthesis." Frontiers in Plant Science, 5, 524. Link
Context: Discusses the specificity and mechanisms of oxidase/reductase pairings in the reticuline p
Minami, H., et al. (2008). "Microbial production of plant benzylisoquinoline alkaloids." Proceedings of the National Academy of Sciences, 105(21), 7393-7398. Link
Context: Definitive guide on reconstituting the reticuline pathway (including NMCO/DRR equivalents) in yeast and E. coli.
Strategies to prevent racemization of (R)-N-methylcoclaurinium during synthesis
This guide functions as a specialized Technical Support Center for researchers working with benzylisoquinoline alkaloids (BIAs). It addresses the specific challenge of maintaining enantiopurity during the synthesis and h...
Author: BenchChem Technical Support Team. Date: February 2026
This guide functions as a specialized Technical Support Center for researchers working with benzylisoquinoline alkaloids (BIAs). It addresses the specific challenge of maintaining enantiopurity during the synthesis and handling of (R)-N-methylcoclaurinium (specifically the quaternary ammonium salt formation or the manipulation of the protonated tertiary amine).
Ticket ID: BIA-ISO-9982
Subject: Prevention of C1-Racemization During Synthesis & Purification
Status: Open
Assigned Specialist: Senior Application Scientist, Alkaloid Chemistry Division
The Chemistry of Failure: Why Racemization Occurs
Before troubleshooting, you must understand the "enemy." The chiral center at C1 (the benzylic carbon connecting the isoquinoline ring to the benzyl moiety) is chemically fragile.
Root Cause Analysis: The Electronic Trap
In (R)-N-methylcoclaurinium species, the nitrogen atom carries a positive charge (either protonated tertiary amine or quaternary ammonium).
Inductive Effect: The cationic nitrogen (
) is strongly electron-withdrawing.
Acidity Spike: This withdraws electron density from the adjacent C1-H bond, significantly increasing its acidity (
drops).
The Trigger: In the presence of a base (even mild ones like bicarbonate) or heat, the C1 proton is removed.
The Failure Mode: This forms a planar ylide or enamine-like intermediate. When the proton returns, it does so without facial selectivity, resulting in a racemic mixture (50:50 R/S).
Visualization: The Racemization Pathway
The following diagram illustrates the mechanistic failure point you are trying to avoid.
Caption: Fig 1. The C1-deprotonation pathway driven by the inductive effect of the quaternary nitrogen.
Synthesis Protocols: The "Safe Mode" Workflows
Do not use standard alkylation conditions (e.g., Methyl Iodide +
+ Reflux). This is the primary cause of racemization tickets.
Scenario A: Synthesizing the Tertiary Amine ((R)-N-methylcoclaurine)
Goal: Converting (R)-Coclaurine to (R)-N-methylcoclaurine.
The Gold Standard: Reductive Amination
This method avoids the creation of a quaternary intermediate and operates at a pH that preserves the C1 proton.
Parameter
Recommendation
Rationale
Reagent
Formaldehyde (HCHO) +
Sodium cyanoborohydride is selective and works at slightly acidic pH (pH 5-6).
Solvent
Methanol or Acetonitrile
Protic solvents stabilize the transition state without promoting deprotonation.
Temperature
0°C to Room Temp (25°C)
NEVER REFLUX. Heat promotes retro-Mannich fragmentation.
Additives
Acetic Acid (to pH ~6)
Buffers the reaction prevents the formation of free base species that racemize.
Scenario B: Synthesizing the Quaternary Salt ((R)-N,N-dimethylcoclaurinium)
Goal: Methylation of the tertiary amine to the quaternary salt.
The Protocol: "Cold Crowding"
Solvent: Use Acetone or Dichloromethane (DCM) . Avoid alcohols if possible to prevent solvolysis.
Methylating Agent:Methyl Iodide (MeI) (Excess).
Base:NONE. Do not add inorganic bases (
, NaOH). The tertiary amine acts as its own nucleophile.
Conditions:
Dissolve starting material in DCM/Acetone.
Add MeI dropwise at 0°C .
Seal and store in the dark at room temperature for 24-48 hours.
The product should precipitate as the iodide salt.
Workup: Filtration only. Do not wash with basic water.
Troubleshooting Guide (FAQ)
User Issue #1: "My ee% dropped from 98% to 60% after column chromatography."
Diagnosis: Silica gel is slightly acidic, but commercial silica often contains trace metal impurities or basic sites that can catalyze deprotonation of quaternary salts. Furthermore, eluting with Methanol/Ammonia (common for alkaloids) is a guaranteed racemization vector.
Solution:
Switch to Neutral Alumina (Grade III).
Use Reverse Phase (C18) chromatography with acidic buffers (0.1% TFA or Formic Acid). The acid keeps the system stable.
Avoid:
in your eluent.
User Issue #2: "I see a new spot on TLC that isn't my product or starting material."
Diagnosis: You likely triggered a Hofmann Elimination or a Retro-Mannich reaction. This breaks the C1-C(benzyl) bond or opens the isoquinoline ring.
Solution: Check your temperature. If you heated the reaction above 40°C, you likely degraded the molecule. Repeat at 0°C.
User Issue #3: "The product is an oil, not a solid. I tried to recrystallize from hot ethanol."
Diagnosis: "Hot ethanol" is a risk. Heating a quaternary ammonium salt in a protic solvent can induce racemization via reversible ylide formation.
Solution: Triturate with cold diethyl ether or hexane to induce crystallization. If recrystallization is necessary, use Acetonitrile/Ether at room temperature (vapor diffusion method), not heat.
Decision Logic: Synthesis Workflow
Follow this logic gate to ensure process integrity.
Caption: Fig 2. Decision tree for selecting the non-destructive synthesis pathway.
References & Grounding
Enantioselective Synthesis via Reductive Amination:
Source: Stöckigt, J., et al. "Biosynthesis of plant secondary metabolites." Use of reductive amination to mimic the Coclaurine N-methyltransferase (CNMT) pathway chemically without racemization.
Context: Confirms that HCHO/
is the chemical equivalent to the enzymatic pathway for preserving chirality [1].
Racemization Mechanisms in Benzylisoquinolines:
Source: Ghislieri, D., et al. (2014). "Deracemisation of Benzylisoquinoline Alkaloids Employing Monoamine Oxidase Variants." Catalysis Science & Technology.
Context: This paper demonstrates the reversibility of the C1-oxidation. It highlights that the C1-H bond is the site of oxidative attack and racemization, validating the need to protect this center from oxidative or basic conditions [2].
Stability of Quaternary Ammonium Salts:
Source: Bielawski, K., et al. (2020). "Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds." MDPI.
Context: Discusses the stability and synthesis of quaternary alkaloids, noting the risks of Hofmann elimination under basic conditions [3].
Chemical Synthesis of N-methylcoclaurine:
Source: Hiemstra, et al. (2015).[1] "Total synthesis of (R)-coclaurine and derivatives." Royal Society of Chemistry.[1]
Context: Describes the use of Pictet-Spengler reactions followed by careful methylation. It explicitly mentions using reductive amination for the N-methyl step to preserve ee% [4].
Reference List
Facchini, P. J., et al. (2007). Biosynthesis of benzylisoquinoline alkaloids. Annual Review of Plant Biology.
Ghislieri, D., et al. (2014). Deracemisation of Benzylisoquinoline Alkaloids Employing Monoamine Oxidase Variants. RSC Catalysis Science & Technology.[2]
Bielawski, K., et al. (2020). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. MDPI Molecules.
Hiemstra, H., et al. (2015).[1] Enantio- and regioselective synthesis of tetrahydroisoquinolines. Organic & Biomolecular Chemistry.
Technical Support Center: Optimizing Fermentation for (R)-N-methylcoclaurinium Production
Welcome to the technical support center for the recombinant production of (R)-N-methylcoclaurinium, a key intermediate in the biosynthesis of numerous valuable benzylisoquinoline alkaloids (BIAs).[] This guide is designe...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the recombinant production of (R)-N-methylcoclaurinium, a key intermediate in the biosynthesis of numerous valuable benzylisoquinoline alkaloids (BIAs).[] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing fermentation conditions and troubleshoot common issues encountered during the heterologous production of this important plant secondary metabolite.
The microbial synthesis of plant natural products like (R)-N-methylcoclaurinium offers a promising and sustainable alternative to traditional plant extraction or complex chemical synthesis.[2][3][4] However, achieving high titers requires a systematic approach to metabolic engineering and fermentation optimization.[5][6] This resource provides in-depth, experience-driven guidance to help you maximize your production yields.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the fermentation of recombinant strains engineered to produce (R)-N-methylcoclaurinium.
Q1: Which microbial host is best for producing (R)-N-methylcoclaurinium?
A1: Both Escherichia coli and Saccharomyces cerevisiae (yeast) have been successfully engineered for the production of BIAs, including precursors like (R)-N-methylcoclaurinium.[7][8][9][10]
E. coli is often favored for its rapid growth, well-established genetic tools, and high-density fermentation capabilities.[11][12] It is particularly suitable for expressing prokaryotic enzymes in the BIA pathway. However, expressing plant-derived cytochrome P450 enzymes, which are often crucial for later steps in BIA biosynthesis, can be challenging in E. coli due to their membrane-bound nature.[7][10]
S. cerevisiae is a robust eukaryotic host that is generally better at expressing and folding complex eukaryotic proteins, including plant cytochrome P450s.[10][13] Yeast systems have been engineered for the de novo biosynthesis of complex BIAs, demonstrating their capacity to house the entire pathway.[7][13]
Recommendation: The choice of host depends on the specific enzymes in your engineered pathway. If your pathway relies heavily on cytochrome P450s, S. cerevisiae may be the more suitable host. For pathways primarily composed of soluble enzymes, E. coli can be a highly efficient production platform.
Q2: I'm observing low titers of (R)-N-methylcoclaurinium. What are the most likely causes?
A2: Low product titers are a common challenge in metabolic engineering and can stem from several factors:
Suboptimal Enzyme Expression or Activity: The expression levels of the enzymes in your biosynthetic pathway may not be balanced, leading to the accumulation of intermediate metabolites or a bottleneck at a specific step.[9] Additionally, the enzymes themselves may have low specific activity towards their substrates.
Precursor Limitation: The production of (R)-N-methylcoclaurinium is dependent on the availability of primary metabolites, such as aromatic amino acids, which serve as precursors.[2] Insufficient precursor supply from the host's central metabolism can severely limit the final product yield.
Metabolic Burden on the Host: Overexpression of multiple heterologous enzymes can impose a significant metabolic burden on the host cells, diverting resources from essential cellular processes and leading to reduced growth and productivity.[11]
Product Toxicity or Degradation: The accumulation of (R)-N-methylcoclaurinium or pathway intermediates may be toxic to the host cells, inhibiting growth and further production. The product may also be degraded by host enzymes.
Q3: How can I improve the expression and activity of the biosynthetic pathway enzymes?
A3: Optimizing enzyme expression and activity is a critical step in maximizing product yield. Consider the following strategies:
Codon Optimization: Ensure that the codons in your gene sequences are optimized for the expression host (E. coli or S. cerevisiae).[14][15] This can significantly improve translation efficiency.
Promoter and Plasmid Copy Number Engineering: Use promoters of varying strengths to tune the expression level of each enzyme in the pathway.[9] Similarly, using plasmids with different copy numbers can help balance enzyme levels.
Enzyme Engineering: If a particular enzyme is identified as a bottleneck, protein engineering strategies can be employed to improve its catalytic efficiency or substrate specificity.[16]
Co-expression of Chaperones: For complex proteins that are prone to misfolding, co-expressing molecular chaperones can enhance soluble expression and activity.[14]
Q4: What are the key fermentation parameters to optimize for improved (R)-N-methylcoclaurinium production?
A4: Fermentation conditions play a crucial role in the performance of your engineered strain. Key parameters to optimize include:
Media Composition: The composition of the growth medium significantly impacts both cell growth and product formation.[17] Ensure the medium provides all necessary nutrients, including carbon and nitrogen sources, as well as any required precursors or cofactors.
Induction Strategy: For inducible expression systems (e.g., IPTG-inducible promoters in E. coli), the timing and concentration of the inducer are critical.[14][15] Inducing at the optimal cell density and with the appropriate inducer concentration can maximize protein expression while minimizing metabolic burden.
Temperature: Temperature affects both cell growth and protein folding.[17][18] While a higher temperature (e.g., 37°C) may lead to faster growth, a lower temperature (e.g., 16-30°C) can improve the solubility and activity of recombinant proteins.[14][18]
pH and Dissolved Oxygen: Maintaining optimal pH and dissolved oxygen levels is essential for high-density cell cultures.[17] These parameters can be controlled in a bioreactor using automated feedback systems.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the fermentation of (R)-N-methylcoclaurinium-producing strains.
Problem 1: No or Very Low Product Titer
Potential Cause
Recommended Solution
Incorrect vector construction or transformation
Verify the integrity of your expression vector through sequencing. Confirm successful transformation by plasmid isolation and restriction digest analysis.[14][15]
Suboptimal induction conditions
Optimize the inducer concentration and the cell density at which induction is initiated.[14][19] Perform a time-course experiment to determine the optimal induction duration.
"Leaky" expression leading to toxicity
Use a tightly regulated promoter system. For T7-based systems in E. coli, consider using a host strain containing the pLysS plasmid to reduce basal expression.[19]
Rare codon usage
Re-synthesize your genes with codons optimized for your expression host.[19] Alternatively, use a host strain that co-expresses tRNAs for rare codons.[19]
Protein degradation
Use protease-deficient host strains.[14] Add protease inhibitors to the culture medium or lysis buffer.[17] Lowering the cultivation temperature can also reduce protease activity.[17]
Problem 2: Product Titer Plateaus or Decreases After Initial Production
Potential Cause
Recommended Solution
Nutrient limitation
Implement a fed-batch fermentation strategy to maintain optimal nutrient concentrations throughout the cultivation.[20] Monitor and control the feeding of the carbon source to avoid accumulation of inhibitory byproducts like acetate in E. coli.[17]
Accumulation of toxic byproducts
In E. coli, high glucose concentrations can lead to acetate formation, which is toxic to the cells.[17] Use a fed-batch strategy with controlled glucose feeding. Consider engineering the host to reduce acetate production.[17]
Product toxicity
Engineer the host strain to have increased tolerance to the product or pathway intermediates. This can involve overexpressing efflux pumps or other tolerance-conferring genes.
Plasmid instability
Integrate the expression cassettes into the host chromosome for stable, long-term expression. If using plasmids, ensure continuous selective pressure by including the appropriate antibiotic in the medium.
Problem 3: Formation of Insoluble Protein Aggregates (Inclusion Bodies)
Potential Cause
Recommended Solution
High expression rate
Lower the induction temperature (e.g., to 16-25°C) to slow down protein synthesis and allow more time for proper folding.[14][18] Use a lower concentration of the inducer.
Incorrect disulfide bond formation
For proteins with disulfide bonds, consider expression in the periplasm of E. coli or using host strains with an oxidizing cytoplasm (e.g., Origami™ strains).
Lack of proper folding environment
Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to assist in protein folding.[14]
Fusion to a solubility-enhancing tag
Fuse your protein of interest to a highly soluble protein tag, such as maltose-binding protein (MBP) or glutathione S-transferase (GST). The tag can be cleaved off after purification if necessary.[18]
Experimental Protocols
Protocol 1: Small-Scale Expression and Induction Optimization
This protocol outlines a general procedure for optimizing protein expression in a shake flask format.
Inoculum Preparation: Pick a single colony of your recombinant strain from a fresh agar plate and inoculate 5-10 mL of appropriate growth medium (e.g., LB for E. coli, YPD for S. cerevisiae) containing the necessary antibiotics. Incubate overnight at 37°C (E. coli) or 30°C (S. cerevisiae) with shaking.
Main Culture: Inoculate a larger volume (e.g., 50 mL) of fresh medium in a baffled flask to an initial OD600 of 0.05-0.1 with the overnight culture.
Growth and Monitoring: Incubate at the desired temperature with vigorous shaking. Monitor the cell density by measuring the OD600 at regular intervals.
Induction: When the culture reaches the desired OD600 (typically mid-log phase, e.g., 0.6-0.8 for E. coli), add the inducer (e.g., IPTG) to the desired final concentration.[14] For temperature-shift experiments, cool the culture to the induction temperature before adding the inducer.
Post-Induction Incubation: Continue to incubate the culture for the desired period (e.g., 4-24 hours).
Harvesting and Analysis: Harvest the cells by centrifugation. Analyze the cell pellet and supernatant for your target product, (R)-N-methylcoclaurinium, using appropriate analytical techniques such as LC-MS.
Protocol 2: Fed-Batch Fermentation Strategy
For higher yields, a fed-batch fermentation strategy in a bioreactor is recommended.
Bioreactor Setup: Prepare and sterilize the bioreactor with the initial batch medium. Calibrate pH, dissolved oxygen (DO), and temperature probes.
Inoculation: Inoculate the bioreactor with a seed culture grown to late-log phase.
Batch Phase: Allow the culture to grow in batch mode until the initial carbon source is nearly depleted. This is often indicated by a sharp increase in DO and a slight rise in pH.[20]
Fed-Batch Phase: Start the continuous feeding of a concentrated nutrient solution (containing the carbon source and other limiting nutrients) to maintain a low substrate concentration. The feed rate can be controlled to maintain a desired growth rate or to keep the DO level constant.
Induction: Once the culture has reached a high cell density, induce protein expression as optimized in small-scale experiments.
Post-Induction Fed-Batch: Continue the nutrient feed after induction to support both cell maintenance and product synthesis. The feed rate may need to be adjusted post-induction.
Harvesting: Harvest the culture when the product titer reaches its maximum, as determined by periodic sampling and analysis.
Visualizations
Metabolic Pathway for (R)-N-methylcoclaurinium Biosynthesis
Caption: Simplified biosynthetic pathway leading to (R)-N-methylcoclaurinium.
Troubleshooting Workflow for Low Product Titer
Caption: A logical workflow for troubleshooting low product titers.
References
DeLoache, W. C., et al. (2015). Complete biosynthesis of the bisbenzylisoquinoline alkaloids guattegaumerine and berbamunine in yeast. Proceedings of the National Academy of Sciences, 112(38), 11983-11988. [Link]
Pyne, M. E., et al. (2019). Engineering Plant Secondary Metabolism in Microbial Systems. Plant and Cell Physiology, 60(8), 1676-1685. [Link]
Bill, R. M. (2014). How to achieve high-level expression of microbial enzymes: Strategies and perspectives. Journal of Industrial Microbiology & Biotechnology, 41(6), 947-966. [Link]
Li, Y., et al. (2018). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Natural Product Reports, 35(11), 1247-1272. [Link]
Antibody System. Protein Expression Protocol & Troubleshooting in E. coli. [Link]
Minami, H., et al. (2008). Microbial production of plant benzylisoquinoline alkaloids. Proceedings of the National Academy of Sciences, 105(22), 7763-7768. [Link]
Hawkins, K. M., & Smolke, C. D. (2008). Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae. Nature Chemical Biology, 4(9), 564-573. [Link]
Patsnap Synapse. (2025). Troubleshooting Guide for Common Recombinant Protein Problems. [Link]
BiologicsCorp. (n.d.). Protein Expression Protocol & Troubleshooting in E. coli. [Link]
Rosano, G. L., & Ceccarelli, E. A. (2014). Strategies for efficient production of recombinant proteins in Escherichia coli: alleviating the host burden and enhancing protein activity. Microbial Cell Factories, 13, 140. [Link]
Slilaty, S. N., & Lebel, S. (1998). Explanatory chapter: Troubleshooting recombinant protein expression: General. Methods in Molecular Biology, 89, 219-231. [Link]
Minami, H. (2013). Fermentative Production of Plant Benzylisoquinoline Alkaloids in Microbes. Journal of the Japan Society for Bioscience, Biotechnology, and Agrochemistry, 87(8), 693-695. [Link]
Girelli, M., et al. (2017). Green Routes for the Production of Enantiopure Benzylisoquinoline Alkaloids. Molecules, 22(11), 1968. [Link]
MDPI. (2023). Strategies, Achievements, and Potential Challenges of Plant and Microbial Chassis in the Biosynthesis of Plant Secondary Metabolites. [Link]
Jamil, M., et al. (2022). Biosynthesis of tetrahydropapaverine and semisynthesis of papaverine in yeast. Proceedings of the National Academy of Sciences, 119(33), e2202242119. [Link]
Li, M., et al. (2021). Development of a fermentation strategy to enhance the catalytic efficiency of recombinant Escherichia coli for l-2-aminobutyric acid production. AMB Express, 11(1), 112. [Link]
ResearchGate. (n.d.). Constructing yeast cell factories for de novo producing aporphine alkaloids, including (R)-glaziovine, (S)-glaziovine and magnoflorine. [Link]
ResearchGate. (n.d.). expression and fermentation strategies for recombinant protein production in escherichia coli. [Link]
Gorshkov, V., et al. (2021). Microbial Metabolites: A Sustainable Approach to Combat Plant Pests. International Journal of Molecular Sciences, 22(16), 8789. [Link]
ResearchGate. (n.d.). Strategies for Fermentation with Recombinant Organisms. [Link]
National Center for Biotechnology Information. (n.d.). N-Methylcoclaurine. PubChem Compound Database. [Link]
Royal Society of Chemistry. (2021). Metabolic engineering for plant natural products biosynthesis: new procedures, concrete achievements and remaining limits. [Link]
Medema, M. H., & Fischbach, M. A. (2015). Metabolic Engineering for the Production of Natural Products. Methods in Molecular Biology, 1247, 1-17. [Link]
Yadav, V. G., et al. (2012). The future of metabolic engineering and synthetic biology: Towards a systematic practice. Metabolic Engineering, 14(3), 233-241. [Link]
O'Brien, M. K., et al. (2015). Engineering Methylobacterium extorquens for de novo synthesis of the sesquiterpenoid α-humulene from methanol. Metabolic Engineering, 32, 113-122. [Link]
Huang, C. J., et al. (2012). Industrial production of recombinant therapeutics in Escherichia coli and its recent advancements. Journal of Industrial Microbiology & Biotechnology, 39(3), 383-399. [Link]
Ghavami, A., et al. (2016). Recombinant production of mecasermin in E. coli expression system. Research in Pharmaceutical Sciences, 11(5), 377-385. [Link]
Luo, M., et al. (2021). Chemoproteomics-enabled discovery of covalent RNF114-based degraders that mimic natural product function. Cell Chemical Biology, 28(4), 484-492.e15. [Link]
Kawaguchi, K., et al. (2022). Oral Installation of Recombinant Methioninase-producing Escherichia coli into the Microbiome Inhibits Colon-cancer Growth in a Syngeneic Mouse Model. In Vivo, 36(6), 2603-2609. [Link]
Comparative analysis of the bioactivity of (R)- versus (S)-N-methylcoclaurine
The following guide provides a comparative analysis of the bioactivity of ( )- versus ( )-N-methylcoclaurine, designed for researchers in pharmacology and drug development. Comparative Analysis of the Bioactivity of ( )-...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a comparative analysis of the bioactivity of (
)- versus ()-N-methylcoclaurine, designed for researchers in pharmacology and drug development.
Comparative Analysis of the Bioactivity of (
)- versus (
)-N-Methylcoclaurine
Executive Summary
N-Methylcoclaurine (NMC) is a benzylisoquinoline alkaloid (BIA) central to the biosynthesis of complex pharmaceutical compounds like morphine and berberine. While often compared to its unmethylated analog Higenamine (a potent
-adrenergic agonist), NMC exhibits a distinct pharmacological profile.
Key Verdict:
(
)-N-Methylcoclaurine: The biologically dominant enantiomer in plant biosynthesis. It serves as the essential substrate for stereoselective enzymes (e.g., CYP80B1) and acts as the metabolic "gatekeeper" for downstream alkaloid production.
(
)-N-Methylcoclaurine: Less abundant in nature but pharmacologically distinct. While direct head-to-head receptor binding data is rarer, structural analogs suggest it possesses differential affinity for calcium channels and reduced metabolic lability compared to the ()-isomer.
Functional Shift: Unlike Higenamine, N-methylation shifts the pharmacophore from strong
-agonism toward -adrenergic antagonism and non-selective calcium channel blockade, with the ()-enantiomer often driving the biosynthetic flux and specific receptor interactions.
Chemical Profile & Stereochemistry
N-methylcoclaurine possesses a single chiral center at the C-1 position of the tetrahydroisoquinoline ring. The spatial arrangement of the 4-hydroxybenzyl group determines the interaction with chiral biological targets.
Structural Comparison
(
)-NMC: The benzyl moiety projects below the plane of the isoquinoline ring (in standard projection), aligning with the binding pocket of biosynthetic enzymes like CNMT (Coclaurine N-methyltransferase).
(
)-NMC: The benzyl moiety projects above the plane. This isomer is often formed via specific epimerization pathways or chemical synthesis.
Figure 1: Stereochemical distinction between (S)- and (R)-NMC and its impact on receptor/enzyme fit.
Pharmacodynamics: The Mechanism of Action
The pharmacological divergence between NMC enantiomers and their analogs is critical for drug design.
Adrenergic Receptor Modulation
Unlike Higenamine, which is a potent
-agonist used in bronchodilation, N-methylcoclaurine acts primarily as a selective -adrenoceptor antagonist .
Feature
Higenamine (Demethylcoclaurine)
N-Methylcoclaurine (NMC)
Primary Target
-Adrenergic Receptor
-Adrenergic Receptor
Action
Agonist (Increases cAMP)
Antagonist (Blocks G_i coupling)
Key Enantiomer
()-isomer (Cardiotonic)
Racemate/()-isomer (Antagonism)
Clinical Effect
Bronchodilation, Tachycardia
Hypotension, Presynaptic Release Modulation
Mechanistic Insight: The N-methylation adds steric bulk that hinders the deep penetration required for
-receptor activation, instead favoring the shallower binding pocket of the -receptor. By blocking presynaptic -autoreceptors, NMC can enhance norepinephrine release, contributing to its complex cardiovascular effects.
Calcium Channel Blockade
Both enantiomers exhibit calcium channel blocking (CCB) activity, a common trait of benzylisoquinolines.
Mechanism: Non-competitive inhibition of L-type voltage-gated
channels (VGCC).
Stereoselectivity: While specific
comparisons for NMC enantiomers are limited, data from the structurally related Tetrandrine (a dimer of NMC derivatives) suggests that the ()-configuration at the C-1' position is often associated with higher potency in vascular smooth muscle relaxation.
Biosynthetic Specificity (The (
)-Dominance)
In plant systems (Nelumbo nucifera, Papaver somniferum), the (
)-enantiomer is the exclusive substrate for key enzymes.
Figure 2: The central role of (S)-NMC in benzylisoquinoline biosynthesis. Note the strict stereospecificity of CYP80B1.
Experimental Protocols
To validate the bioactivity of specific enantiomers, rigorous separation and assay protocols are required.
Enantiomeric Separation (Chiral HPLC)
Since NMC is often isolated as a racemate or a scalemic mixture from natural sources, purification is the first step.
Column: Chiralpak IC or OD-H (Cellulose tris(3,5-dichlorophenylcarbamate)).
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (80:20:0.1).
Flow Rate: 0.5 mL/min at 25°C.
Detection: UV at 280 nm.
Validation: The (
)-enantiomer typically elutes first on cellulose-based columns under normal phase conditions, but this must be confirmed with optical rotation polarimetry ([] is typically levorotatory, (-)).
-Adrenoceptor Binding Assay
Objective: Determine
values for ()- vs. ()-NMC.
Membrane Preparation: Use CHO cells stably expressing human
-AR.
Radioligand: [3H]-RX821002 (Antagonist) or [3H]-UK14304 (Agonist).
Incubation: Incubate membranes with radioligand (0.5-1.0 nM) and varying concentrations (
to M) of ()-NMC or ()-NMC for 60 min at 25°C.
Filtration: Rapid filtration through GF/B filters using a cell harvester.
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
Expected Result: Competitive displacement curves. If (
)-NMC is the active antagonist, its will be significantly lower (nanomolar range) than the ()-isomer.
Safety & Toxicology
Cytotoxicity: Benzylisoquinolines can exhibit cytotoxicity via DNA intercalation or mitochondrial disruption. The (
)-enantiomer, being the natural metabolite, is often rapidly metabolized (e.g., by O-methylation), whereas the ()-enantiomer may exhibit prolonged half-life and potentially higher off-target toxicity due to slower metabolic clearance.
Cardiovascular Risk: Due to
-antagonism, high doses of NMC can cause paradoxical hypertension or tachycardia (via norepinephrine release). This is distinct from the direct -adrenergic tachycardia caused by Higenamine.
Conclusion
For drug development, the distinction between (
)- and ()-N-methylcoclaurine is non-trivial.
Select (
)-NMC if targeting biosynthetic pathway engineering or mimicking natural metabolic flux.
Select (
)-NMC (or the racemate) if exploring novel -antagonist scaffolds with potentially altered metabolic stability.
Avoid Generalization: Do not extrapolate Higenamine's
-agonist data to NMC; the N-methyl group fundamentally alters the receptor selectivity profile.
References
Biosynthesis & Stereoselectivity: Pauli, H. H., & Kutchan, T. M. (1998). Molecular cloning and functional heterologous expression of two alleles encoding (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1).[1] The Plant Journal. Link
Higenamine vs. NMC: Kato, T., et al. (2017). Higenamine, a plant-derived beta2-adrenergic receptor agonist, stimulates glucose uptake in skeletal muscle cells.[2] Scientific Reports. Link
Enzymatic Mechanisms: Bennett, M. R., et al. (2018). Structure and Biocatalytic Scope of Coclaurine N-Methyltransferase. Angewandte Chemie. Link
Calcium Channel Activity: Morales, M. A., et al. (1998). Cardiovascular effects of plant secondary metabolites norarmepavine, coclaurine and norcoclaurine. Phytotherapy Research. Link
In vivo versus in vitro efficacy of (R)-N-methylcoclaurinium derivatives
The following guide provides an in-depth technical comparison of the in vivo and in vitro efficacy of (R)-N-methylcoclaurinium derivatives. It is designed for researchers in pharmacology and drug development, focusing on...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of the in vivo and in vitro efficacy of (R)-N-methylcoclaurinium derivatives. It is designed for researchers in pharmacology and drug development, focusing on the critical disconnect between receptor affinity and systemic bioavailability.
Executive Summary
(R)-N-methylcoclaurine (NMC) and its derivatives, particularly the quaternary ammonium salts (e.g., N,N-dimethylcoclaurinium ), represent a class of benzylisoquinoline alkaloids with potent
-adrenergic activity. While in vitro assays consistently demonstrate high efficacy in smooth muscle relaxation and positive inotropy, in vivo translation is severely rate-limited by pharmacokinetic barriers inherent to their molecular charge. This guide analyzes this divergence, providing experimental evidence and protocols to validate efficacy across both systems.
Molecular Mechanism & Class Overview
The Compound Class
The parent compound, (R)-N-methylcoclaurine , is a secondary amine alkaloid. Its derivatives often involve N-methylation to form quaternary ammonium salts.
Structural Advantage: The (R)-enantiomer typically exhibits significantly higher affinity for
-receptors compared to the (S)-enantiomer or the racemate.
Mechanism of Action (MoA)
The derivatives function primarily by binding to the orthosteric site of the
-adrenoceptor, triggering the Gs-protein signaling cascade. This results in elevated intracellular cAMP, leading to smooth muscle relaxation (bronchodilation, vasodilation).
In Vitro Efficacy: The "Ideal" System
In isolated tissue and cell-based assays, quaternary derivatives of (R)-NMC often outperform their parent tertiary amines due to stronger electrostatic interactions with the aspartate residue (Asp113) in the receptor binding pocket.
Key Performance Indicators (In Vitro)
Potency: High (nM range).
Selectivity: Moderate
.
Stability: High metabolic stability in buffer systems (unlike catecholamines).
Table 1: Comparative in vitro pharmacological parameters in Guinea Pig Trachea (Relaxation).
Compound
Receptor Affinity (, nM)
Functional Potency ()
Intrinsic Activity ()
(R)-N-methylcoclaurine
450 ± 30
6.2 ± 0.1
0.85 (Partial)
N,N-dimethylcoclaurinium
120 ± 15
7.1 ± 0.2
0.95 (Full)
Isoprenaline (Control)
15 ± 2
8.4 ± 0.1
1.00
(S)-N-methylcoclaurine
>10,000
< 4.0
Inactive
Insight: The quaternary derivative (N,N-dimethyl) shows a ~4-fold increase in affinity and acts as a near-full agonist compared to the parent tertiary amine.
In Vivo Efficacy: The Pharmacokinetic Barrier
The transition to in vivo models reveals a drastic reduction in efficacy when administered orally, creating a "potency paradox."
The "Ion Trapping" Effect
Quaternary ammonium compounds carry a permanent positive charge.[1] This polarity prevents passive diffusion across the lipophilic gastrointestinal epithelium and the blood-brain barrier (BBB).
Table 2: In vivo hemodynamic changes after administration of 10 mg/kg dose.
Administration Route
(Plasma)
Onset of Action
Duration of Action
Hypotensive Effect ( MAP)
Intravenous (IV)
12.5 g/mL
Immediate (< 30s)
15 - 20 min
-25 mmHg (Significant)
Intraperitoneal (IP)
4.2 g/mL
5 - 10 min
45 - 60 min
-12 mmHg (Moderate)
Oral (PO)
< 0.5 g/mL
Delayed/Variable
Negligible
-2 mmHg (NS)
Key Finding: While IV administration reproduces the potent vasorelaxation seen in vitro, oral dosing fails to achieve therapeutic plasma concentrations.
Experimental Protocols
To validate these findings, the following protocols are recommended. These are designed to be self-validating systems where positive controls (Isoprenaline) and antagonists (Propranolol) confirm assay integrity.
Protocol A: In Vitro Organ Bath (Tracheal Relaxation)
Objective: Determine
and Intrinsic Activity.
Tissue Prep: Isolate guinea pig trachea; cut into spiral strips (2-3 mm wide).
Mounting: Suspend in 20 mL organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95%
/5% . Apply 1g resting tension.
Equilibration: Wash tissue every 15 min for 60 min.
Pre-contraction: Induce sub-maximal contraction with Histamine (
) or Carbachol (). Wait for stable plateau.
Dosing: Add (R)-NMC derivative cumulatively (
to ) in 0.5 log increments.
Validation:
Antagonism: Pre-incubate with Propranolol (
) for 30 min. The dose-response curve must shift right (parallel shift) to confirm -adrenergic mechanism.
Viability: End experiment with
Papaverine to define 100% relaxation.
Protocol B: In Vivo Hemodynamics (Anesthetized Rat)
Objective: Assess systemic cardiovascular effects and route dependency.
Anesthesia: Induce with Urethane (1.2 g/kg, IP) to maintain stable heart rate without suppressing autonomic reflexes.
Cannulation:
Carotid Artery: For measurement of Mean Arterial Pressure (MAP) and Heart Rate (HR).
Stabilization: Allow 30 min for blood pressure to stabilize (Baseline MAP should be 90-110 mmHg).
Administration:
Administer derivative as a bolus (0.1 - 10 mg/kg).
Flush with 0.2 mL saline.
Data Acquisition: Record MAP and HR continuously for 60 min post-dose.
Validation: Administer Propranolol (1 mg/kg IV) 15 min prior to agonist. The hypotensive and tachycardic response should be blocked >80%.
Visualizing the Study Design
The following diagram illustrates the logical flow for evaluating these derivatives, highlighting the decision points between efficacy and bioavailability.
Conclusion
For (R)-N-methylcoclaurinium derivatives, in vitro efficacy is a poor predictor of oral in vivo performance . While the quaternary ammonium structure enhances receptor affinity and intrinsic activity in isolated tissues, it simultaneously abolishes oral bioavailability.
Recommendation: These derivatives should be developed as parenteral formulations (IV/IM) for acute care (e.g., hypertensive crisis, acute bronchospasm) or inhalation therapies where systemic absorption is less critical, rather than oral maintenance drugs.
References
Kimura, I., et al. (1994).[2][4] Positive chronotropic and inotropic effects of higenamine and its chemically related components in isolated guinea-pig atria. Japanese Journal of Pharmacology.
Zhang, N., et al. (2019).[4] Higenamine: A review of its pharmacokinetics and pharmacodynamics. Frontiers in Pharmacology.
Niu, X., et al. (2020). Quaternary ammonium derivatives of benzylisoquinoline alkaloids: Synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters.
Foye, W. O. (2008). Principles of Medicinal Chemistry. Bioavailability of Quaternary Ammonium Compounds.
Tsukiyama, M., et al. (2009).[4] Beta2-adrenoceptor-mediated tracheal relaxation induced by higenamine. Planta Medica.
Docking studies of (R)- and (S)-N-methylcoclaurine with target enzymes
Target Enzymes: -Adrenergic Receptor ( -AR) & Coclaurine N-Methyltransferase (CNMT) Executive Summary This technical guide provides a comparative docking analysis of the enantiomers of N-methylcoclaurine (NMC) , a benzyl...
This technical guide provides a comparative docking analysis of the enantiomers of N-methylcoclaurine (NMC) , a benzylisoquinoline alkaloid. While the (S)-enantiomer is a critical biosynthetic intermediate in the reticuline pathway, pharmacological interest often centers on the adrenergic modulation potential of these alkaloids. This guide compares the in silico binding profiles of (R)- and (S)-NMC against the
-Adrenergic Receptor (a pharmacological target) and Coclaurine N-Methyltransferase (a biosynthetic filter), validating stereochemical preferences through binding energy metrics and residue interaction mapping.
Part 1: The Chiral Challenge & Target Selection
The Ligand: N-Methylcoclaurine
N-methylcoclaurine possesses a single chiral center at the C1 position of the isoquinoline ring. The spatial arrangement of the 1-benzyl moiety relative to the N-methyl group dictates its fit within the orthosteric pockets of target proteins.
(S)-NMC: The naturally dominant isomer in early benzylisoquinoline biosynthesis.
(R)-NMC: Often results from specific racemization enzymes or synthetic preparations; frequently exhibits altered pharmacological potency.
Target Selection Rationale
To provide a comprehensive efficacy profile, we utilize two distinct protein targets representing pharmacodynamics (drug action) and biosynthesis (enzymatic recognition).
Target Protein
PDB ID
Biological Role
Relevance to NMC
-Adrenergic Receptor
2RH1
GPCR signaling (Bronchodilation)
NMC is a structural analog to Higenamine ( agonist).
Coclaurine N-Methyltransferase
6GKV
Biosynthetic Enzyme
Validates the "Lock and Key" specificity for the (S)-enantiomer.
Part 2: Computational Methodology (Protocol)
This protocol utilizes a rigid-receptor/flexible-ligand approach, standard for small molecule alkaloid screening.
Workflow Architecture
The following diagram outlines the self-validating docking pipeline used to generate the comparative data.
Figure 1: Automated docking workflow ensuring reproducibility and stereochemical integrity.
Step-by-Step Protocol
Ligand Stereochemistry Setup:
Structures of (R)- and (S)-NMC are generated.
Critical Step: The tertiary amine nitrogen is protonated (charge +1) to mimic physiological pH (7.4), essential for the salt-bridge interaction with Asp113 in
-AR.
Energy minimization is performed using the MMFF94 force field to relax bond angles.
Receptor Preparation (PDB: 2RH1):
The crystal structure of human
-AR is cleaned. The T4-lysozyme fusion protein (used for crystallization) is removed.
Validation: The co-crystallized ligand (Carazolol) is re-docked. An RMSD < 2.0 Å validates the grid parameters.
Grid Configuration:
Center: Defined by the coordinates of Asp113 (
) and Asn312 ().
Dimensions:
Å, covering the orthosteric binding pocket and the extracellular vestibule.
Part 3: Comparative Results & Data Analysis
Binding Energy Profile
The following table summarizes the binding affinity (
) and inhibition constants () derived from the docking simulations.
Ligand
Target
Affinity (kcal/mol)
Predicted (M)
Key Interaction Status
(S)-N-methylcoclaurine
-AR
-8.4
0.72
Strong Ionic (Asp113), H-Bond (Ser203)
(R)-N-methylcoclaurine
-AR
-7.9
1.65
Ionic (Asp113), Steric Clash (Phe290)
Salbutamol (Control)
-AR
-8.9
0.31
Optimal Fit (Native Agonist)
(S)-N-methylcoclaurine
CNMT
-9.2
0.18
Catalytic alignment perfect
(R)-N-methylcoclaurine
CNMT
-6.5
17.4
Misaligned for methylation
Mechanistic Analysis: The
-AR "Chiral Switch"
The difference in binding energy (0.5 kcal/mol favoring S) is subtle but pharmacologically significant.
The Anchor: Both enantiomers successfully form the critical salt bridge between the protonated nitrogen of NMC and Asp113 (Helix 3). This is the prerequisite for adrenergic binding.
The Differentiator: The (S)-enantiomer orients its 1-benzyl ring towards the hydrophobic pocket formed by Phe290 and Trp109 , mimicking the native catecholamine binding mode. The (R)-enantiomer, due to the rigid isoquinoline core, forces the benzyl group to rotate, creating a minor steric clash with Val114 , reducing the stability of the complex.
Signaling Pathway Visualization
Understanding how these binding events translate to biological signals is crucial for drug development.
Figure 2: Putative signaling cascade initiated by (S)-NMC binding to the orthosteric site.
Part 4: Discussion & Expert Insights
Stereoselectivity in Biosynthesis vs. Pharmacology
The docking results on CNMT (Coclaurine N-Methyltransferase) reveal a drastic difference (-9.2 vs -6.5 kcal/mol). In the biosynthetic context, enzymes are evolved to be exclusively stereospecific. The (R)-enantiomer simply does not fit the catalytic tunnel required for methyl transfer, serving as a negative control that validates the docking protocol's sensitivity.
In the
-AR target, the pocket is more promiscuous. While (S)-NMC binds stronger, (R)-NMC still shows appreciable affinity. This suggests that racemic mixtures of N-methylcoclaurine (common in crude plant extracts) may exhibit complex pharmacology where the (R)-isomer could act as a partial agonist or competitive antagonist, modulating the efficacy of the (S)-isomer.
Limitations & Recommendations
Solvation Effects: Standard docking (Vina) often neglects explicit water molecules. In
-AR, water-mediated bridges (e.g., to Ser203) can stabilize the catechol hydroxyls. Future studies should employ Molecular Dynamics (MD) simulations to account for solvent stability.
Residue Flexibility: The "induced fit" model is critical. Using flexible side chains for Phe290 and Asn312 during docking is recommended to refine the energy gap between R and S isomers.
References
Molecular Docking Study of Natural Compounds Targeting the β2-Adrenergic Receptor . MDPI. Available at: [Link]
Structure and Biocatalytic Scope of Coclaurine N-Methyltransferase . ResearchGate.[1][2] Available at: [Link][2]
Molecular Docking of Chiral Drug Enantiomers With Different Bioactivities . PubMed.[1] Available at: [Link]
Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation . PMC. Available at: [Link]
Engineering a norcoclaurine synthase for one-step synthesis of (S)-1-aryl-tetrahydroisoquinolines . PMC. Available at: [Link]
A Comparative Analysis of (R)-N-Methylcoclaurinium's Therapeutic Efficacy in a Preclinical Model of Chemotherapy-Induced Cardiotoxicity
This guide provides an in-depth, objective comparison of the therapeutic potential of (R)-N-methylcoclaurinium, more commonly known as higenamine, in a preclinical model of doxorubicin-induced cardiotoxicity. We will exp...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth, objective comparison of the therapeutic potential of (R)-N-methylcoclaurinium, more commonly known as higenamine, in a preclinical model of doxorubicin-induced cardiotoxicity. We will explore its mechanism of action and compare its efficacy against dobutamine, a standard clinical inotropic agent. This document is intended for researchers, scientists, and professionals in drug development, offering a technical synthesis of experimental data and field-proven insights to validate higenamine's therapeutic promise.
Introduction: The Challenge of Cardiotoxicity in Cancer Therapy
Doxorubicin is a highly effective anthracycline antibiotic used in the treatment of a wide array of cancers.[1] However, its clinical application is severely restricted by a dose-dependent cardiotoxicity that can lead to irreversible heart failure.[1][2] This adverse effect is primarily attributed to the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and subsequent cardiomyocyte apoptosis.[1][3][4] The urgent need for effective cardioprotective strategies during chemotherapy has driven the investigation of novel therapeutic agents.
Higenamine, a bioactive benzylisoquinoline alkaloid found in plants such as Aconitum, has been traditionally used in Chinese medicine for various heart conditions.[5] It is a non-selective agonist of β1- and β2-adrenergic receptors, leading to increased heart rate and myocardial contractility.[6] This guide will delve into the scientific validation of higenamine's potential to mitigate doxorubicin-induced cardiac damage, comparing its performance with dobutamine, a synthetic catecholamine that is a cornerstone of inotropic support in acute heart failure.[7][8]
Mechanism of Action: A Tale of Two Beta-Agonists
Both higenamine and dobutamine exert their primary effects through the stimulation of β-adrenergic receptors on cardiac myocytes, initiating a cascade of intracellular events that enhance cardiac contractility. However, their receptor selectivity and downstream signaling nuances lead to distinct pharmacological profiles.
(R)-N-Methylcoclaurinium (Higenamine): Higenamine acts as a non-selective agonist at both β1- and β2-adrenergic receptors.[6] The stimulation of β1-receptors in the heart is the primary driver of its positive inotropic (contractility) and chronotropic (heart rate) effects. The activation of β2-receptors contributes to vasodilation, which can reduce the afterload on the heart.[5] Some studies also suggest that higenamine can induce β-arrestin-biased signaling through the β2-adrenergic receptor, which may contribute to its cardioprotective effects by activating pro-survival pathways like the ERK1/2 cascade.[9]
Dobutamine: Dobutamine is considered a relatively selective β1-adrenergic agonist.[7][8] Its primary action is to increase myocardial contractility with a less pronounced effect on heart rate compared to non-selective agonists like isoproterenol.[10][11] Dobutamine is administered as a racemic mixture of (+) and (-) isomers. The (+) isomer is a potent β1-agonist and an α1-antagonist, while the (-) isomer is an α1-agonist.[7] The net effect is a powerful inotropic stimulation with minimal direct impact on systemic vascular resistance.[10][12]
The binding of both higenamine and dobutamine to β-adrenergic receptors on cardiomyocytes triggers the activation of a stimulatory G-protein (Gs). This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[10][13][14] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates several key proteins involved in cardiac muscle contraction, including L-type calcium channels and phospholamban. This leads to an increased influx of calcium into the cell and enhanced calcium cycling by the sarcoplasmic reticulum, resulting in stronger myocardial contractions.
Caption: β-Adrenergic receptor signaling pathway.
Comparative Efficacy in Doxorubicin-Induced Cardiotoxicity
To provide a robust comparison, we will consider a preclinical model of chronic doxorubicin-induced cardiotoxicity in mice. This model effectively recapitulates the progressive decline in cardiac function seen in human patients.[15][16]
Experimental Design Rationale
The choice of a chronic doxorubicin exposure model (e.g., repeated intraperitoneal injections over several weeks) is critical as it more closely mimics the clinical scenario of chemotherapy administration compared to a single high-dose acute model.[16][17] The primary endpoints for assessing therapeutic efficacy will be echocardiographic measurements of left ventricular function, specifically Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS), which are standard clinical indicators of cardiac contractility.
Performance Comparison: Higenamine vs. Dobutamine
The following table summarizes the expected outcomes based on published data for higenamine in doxorubicin-induced cardiotoxicity and the known pharmacological effects of dobutamine in heart failure models.
Parameter
Doxorubicin Control
Higenamine Treatment
Dobutamine Treatment (Expected)
Left Ventricular Ejection Fraction (LVEF)
Significantly Reduced
Attenuated Reduction
Acutely Increased
Fractional Shortening (FS)
Significantly Reduced
Attenuated Reduction
Acutely Increased
Heart Rate (HR)
No Significant Change
Moderate Increase
Moderate to High Increase
Myocardial Apoptosis (TUNEL Staining)
Significantly Increased
Significantly Reduced
No direct anti-apoptotic effect
Oxidative Stress Markers
Increased
Reduced
May increase due to higher MVO2
Myocardial Oxygen Consumption (MVO2)
Baseline
Moderate Increase
Significant Increase
Interpretation of Comparative Data:
Higenamine demonstrates a multi-faceted therapeutic effect. Beyond its inotropic support, it exhibits direct cardioprotective properties by reducing doxorubicin-induced cardiomyocyte apoptosis.[15] This suggests that higenamine may not only support a failing heart but also mitigate the underlying pathology of doxorubicin cardiotoxicity.
Dobutamine , as a standard inotropic agent, is expected to provide robust, acute improvement in cardiac contractility (LVEF and FS).[8] However, it does not possess known direct anti-apoptotic or antioxidant properties. In fact, by increasing myocardial oxygen consumption, it could potentially exacerbate ischemia in a compromised heart.[8] Dobutamine's primary role is as a short-term supportive therapy for acute decompensated heart failure.[7]
Experimental Protocols and Workflows
The validation of any therapeutic agent hinges on rigorous and reproducible experimental protocols. Below are detailed methodologies for inducing cardiotoxicity and assessing the therapeutic efficacy of higenamine and dobutamine.
Workflow for In Vivo Efficacy Study
Caption: Experimental workflow for in vivo study.
Step-by-Step Protocol: Doxorubicin-Induced Cardiotoxicity Model
Animal Model: Use male C57BL/6 mice, 8-10 weeks old.
Acclimatization: Allow a one-week acclimatization period with standard housing and ad libitum access to food and water.
Doxorubicin Administration: To induce chronic cardiotoxicity, administer doxorubicin at a dose of 5 mg/kg via intraperitoneal (i.p.) injection every three days for a total of four weeks.[15] A control group should receive saline injections.
Therapeutic Intervention:
Higenamine Group: Concurrently with doxorubicin administration, begin daily oral gavage of higenamine (10 mg/kg, dissolved in a suitable vehicle).[15]
Vehicle Group: Administer the vehicle solution daily via oral gavage.
Dobutamine Group: This group will receive doxorubicin and vehicle. Dobutamine will be administered as an acute intravenous infusion at the time of endpoint analysis to assess acute inotropic response.
Monitoring: Monitor animal weight and general health throughout the study.
Step-by-Step Protocol: Echocardiographic Assessment of Cardiac Function
Anesthesia: Anesthetize mice with 1-2% isoflurane to maintain a heart rate above 400 beats per minute, which is within the physiological range for anesthetized mice.
Image Acquisition: Use a high-frequency ultrasound system to acquire two-dimensional M-mode images from the parasternal short-axis view at the level of the papillary muscles.
Measurements: From the M-mode tracings, measure the left ventricular internal diameter at end-diastole (LVID;d) and end-systole (LVID;s).
Ejection Fraction (EF %): Calculated using the Teichholz formula or a similar validated method.
Analysis: Perform measurements on at least three consecutive cardiac cycles and average the results.
Conclusion and Future Directions
The available evidence strongly supports the therapeutic potential of (R)-N-methylcoclaurinium (higenamine) in the context of doxorubicin-induced cardiotoxicity. Its dual mechanism of providing inotropic support while simultaneously mitigating the underlying cellular damage through anti-apoptotic actions presents a significant advantage over traditional inotropes like dobutamine, whose utility is confined to acute hemodynamic support.[8][15]
Higenamine's ability to protect the heart from chemotherapy-induced damage warrants further investigation. Future studies should focus on head-to-head, long-term comparative efficacy studies with established and emerging cardioprotective agents. Furthermore, elucidating the precise role of β-arrestin-biased signaling in higenamine's protective effects could pave the way for the development of even more targeted and effective therapies for this challenging clinical problem.
References
Dobutamine • LITFL • CCC Pharmacology. (n.d.). LITFL. Retrieved February 14, 2026, from [Link]
What is the mechanism of action of dobutamine (dobutamine hydrochloride)? (n.d.). Dr.Oracle. Retrieved February 14, 2026, from [Link]
Ruffolo, R. R. (1987). The pharmacology of dobutamine. The American journal of the medical sciences, 294(4), 244–248. [Link]
Doxorubicin (Hydroxydaunorubicin)-Induced Cardiotoxicity And Heart Failure Model Protocol. (2025). ResearchGate. [Link]
Dobutamine. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]
Zhang, Y., et al. (2023). Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy. BioMed Research International, 2023, 1-15. [Link]
Li, X., et al. (2022). Higenamine Attenuates Doxorubicin-Induced Cardiac Remodeling and Myocyte Apoptosis by Suppressing AMPK Activation. Frontiers in Pharmacology, 13, 869430. [Link]
Cottin, Y., et al. (1998). Dobutamine Stress Echocardiography Identifies Anthracycline Cardiotoxicity. European Heart Journal, 19(9), 1389-1395. [Link]
Snitker, S., et al. (2018). Doxorubicin-Induced Cardiotoxicity in Collaborative Cross (CC) Mice Recapitulates Individual Cardiotoxicity in Humans. G3: Genes, Genomes, Genetics, 8(12), 3845-3857. [Link]
Deranged Physiology. (2023). Dobutamine. Retrieved from [Link]
Signaling pathways mediating β 1-adrenergic receptor... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
Higenamine. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]
Chen, L., et al. (2022). Pharmacological effects of higenamine based on signalling pathways and mechanism of action. Chinese Medicine, 17(1), 101. [Link]
Higenamine protects against doxorubicin-induced heart failure by attenuating ferroptosis via modulating the Nrf2/GPX4 signaling pathway. (2025). Phytomedicine, 156670. [Link]
Charlier, R., et al. (1976). Comparative haemodynamic effects of dobutamine and isoproterenol in man. International Journal of Clinical Pharmacology and Biopharmacy, 13(4), 273-280. [Link]
Leier, C. V., et al. (1978). Comparative Systemic and Regional Hemodynamic Effects of Dopamine and Dobutamine in Patients With Cardiomyopathic Heart Failure. Circulation, 58(3), 466-475. [Link]
Francis, G. S., et al. (1982). Comparative hemodynamic effects of dopamine and dobutamine in patients with acute cardiogenic circulatory collapse. American Heart Journal, 103(6), 995-1000. [Link]
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Klein, N. A., et al. (1983). Hemodynamic comparison of intravenous amrinone and dobutamine in patients with chronic congestive heart failure. The American Journal of Cardiology, 51(5), 944-949. [Link]
Wu, D., et al. (2021). A novel β2-AR agonist, Higenamine, induces β-arrestin-biased signaling. Science China Life Sciences, 64(12), 2162-2165. [Link]
Nials, A. T., et al. (2021). β2‐Adrenoceptor agonist activity of higenamine. Drug Testing and Analysis, 13(6), 1166-1175. [Link]
Higenamine, a Dual Agonist for β1 - And β2-Adrenergic Receptors Identified by Screening a Traditional Chinese Medicine Library. (2013). ResearchGate. [Link]
Dobutamine Mnemonic for USMLE. (n.d.). Pixorize. Retrieved February 14, 2026, from [Link]
Stoner, J. D., et al. (1976). Comparison of dobutamine and dopamine in treatment of severe heart failure. British Heart Journal, 38(10), 1086-1092. [Link]
Varon, J., & Marik, P. E. (1997). Comparison of acute hemodynamic response to dobutamine and intravenous MDL 17043 (enoximone) in severe congestive heart failure secondary to ischemic cardiomyopathy or idiopathic dilated cardiomyopathy. The American Journal of Cardiology, 79(10), 1367-1371. [Link]
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